molecular formula C6H5N3O B1400870 7H-pyrrolo[2,3-c]pyridazin-4-ol CAS No. 1269822-97-0

7H-pyrrolo[2,3-c]pyridazin-4-ol

Cat. No.: B1400870
CAS No.: 1269822-97-0
M. Wt: 135.12 g/mol
InChI Key: NAJJFOGIBOIKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-pyrrolo[2,3-c]pyridazin-4-ol is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7H-pyrrolo[2,3-c]pyridazin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-pyrrolo[2,3-c]pyridazin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydropyrrolo[2,3-c]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-3-8-9-6-4(5)1-2-7-6/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJJFOGIBOIKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304980
Record name 7H-Pyrrolo[2,3-c]pyridazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269822-97-0
Record name 7H-Pyrrolo[2,3-c]pyridazin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269822-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-c]pyridazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Untapped Potential: A Technical Guide to the 7H-Pyrrolo[2,3-c]pyridazin-4-ol Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7H-pyrrolo[2,3-c]pyridazin-4-ol scaffold represents a novel and relatively unexplored area in medicinal chemistry. As a unique heterocyclic system, it offers a distinct arrangement of hydrogen bond donors and acceptors, suggesting its potential as a versatile template for the design of new therapeutic agents. This technical guide provides a comprehensive overview of this scaffold, including its synthesis, physicochemical properties, and, most importantly, its potential applications in drug discovery. By drawing parallels with structurally related and well-documented pharmacophores, such as the pyrrolo[2,3-d]pyrimidines and other pyridazinone-containing compounds, we will explore the promising therapeutic avenues for the 7H-pyrrolo[2,3-c]pyridazin-4-ol core, particularly in the realms of kinase inhibition and anti-inflammatory therapies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces and unlock the potential of this intriguing scaffold.

Introduction: The Allure of the Pyrrolopyridazine Core

The "nitrogen walk" strategy, a systematic replacement of a CH-group with a nitrogen atom in aromatic and heteroaromatic ring systems, is a powerful tool in modern medicinal chemistry for fine-tuning the pharmacological profiles of molecules.[1][2] The 7H-pyrrolo[2,3-c]pyridazine scaffold is an excellent example of such a system, representing a bioisosteric analog of purines and other related heterocyclic systems that are central to numerous biological processes. Its unique electronic and steric properties, arising from the fusion of a pyrrole ring with a pyridazine ring, make it a compelling starting point for the development of novel drugs.

While the isomeric pyrrolo[2,3-d]pyrimidine scaffold has been extensively studied and has yielded several approved drugs, the 7H-pyrrolo[2,3-c]pyridazine core remains a largely untapped resource.[3][4][5][6] This guide aims to bridge this knowledge gap by providing a forward-looking perspective on the potential of the 7H-pyrrolo[2,3-c]pyridazin-4-ol scaffold, a key derivative of this core.

Synthesis and Chemical Properties

The synthetic accessibility of a scaffold is a critical factor in its adoption in drug discovery programs. Fortunately, recent advances have paved the way for the scalable synthesis of functionalized 7H-pyrrolo[2,3-c]pyridazines.

A preparative, scalable approach to 3,5-bifunctional 7H-pyrrolo[2,3-c]pyridazines has been developed, allowing for the introduction of a variety of functional groups in the pyrrole ring and an active chlorine atom in the pyridazine ring.[1][2] This provides a versatile platform for the generation of diverse libraries of compounds for biological screening.

A general synthetic route towards 7H-pyrrolo[2,3-c]pyridazines has been described starting from 4-aroyl pyrroles. This protocol involves a Vilsmeier-Haack reaction to obtain pyrrolo-2,3-dicarbonyles, followed by condensation with hydrazines.[7]

The 7H-pyrrolo[2,3-c]pyridazin-4-ol itself exists in tautomeric equilibrium with its 7H-pyrrolo[2,3-c]pyridazin-4(5H)-one form. This keto-enol tautomerism is a key feature of this scaffold and can influence its binding to biological targets. The hydroxyl group provides a hydrogen bond donor and acceptor, while the lactam form in the pyridazinone tautomer also presents distinct hydrogen bonding capabilities.

Potential Therapeutic Applications: A Forward Look

Given the limited direct research on the 7H-pyrrolo[2,3-c]pyridazin-4-ol scaffold, its potential applications can be inferred from the biological activities of its close structural relatives.

Kinase Inhibition: A Promising Frontier

The pyrrolo[2,3-d]pyrimidine scaffold, an isomer of the pyrrolopyridazine core, is a well-established "kinase privileged" scaffold.[3][4][5] Its resemblance to adenine allows it to competitively bind to the ATP-binding site of a wide range of kinases.[4] It is therefore highly probable that the 7H-pyrrolo[2,3-c]pyridazin-4-ol scaffold can also serve as a template for the design of potent and selective kinase inhibitors.

Key Kinase Targets for Consideration:

  • c-Met: Derivatives of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine bearing a pyridazinone moiety have been identified as potent c-Met kinase inhibitors.[8]

  • FMS Kinase: Pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, a target for anti-inflammatory and anti-cancer therapies.[9]

  • Focal Adhesion Kinase (FAK): 7H-pyrrolo[2,3-d]pyrimidine and 7H-pyrrolo[2,3-d]pyridine derivatives have been developed as potent FAK inhibitors.[10][11]

  • EGFR and VEGFR: The pyrrolo[2,3-d]pyrimidine nucleus is a key feature in many EGFR and VEGFR tyrosine kinase inhibitors.[6]

The 4-hydroxyl group of the 7H-pyrrolo[2,3-c]pyridazin-4-ol scaffold can be a key interaction point with the hinge region of the kinase ATP-binding site, a common binding motif for many kinase inhibitors. Further derivatization at other positions of the pyrrole and pyridazine rings can be explored to enhance potency and selectivity.

Experimental Protocol: General Kinase Inhibition Assay

A standard in vitro kinase inhibition assay can be performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Reagents: Kinase enzyme, biotinylated substrate peptide, ATP, and a europium-labeled anti-phospho-substrate antibody.

  • Procedure:

    • The test compound (derivatives of 7H-pyrrolo[2,3-c]pyridazin-4-ol) is pre-incubated with the kinase enzyme in a low-volume 384-well plate.

    • The kinase reaction is initiated by the addition of a mixture of the biotinylated substrate and ATP.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The reaction is stopped by the addition of a termination buffer containing EDTA and the TR-FRET detection reagents (europium-labeled antibody and streptavidin-allophycocyanin).

    • The plate is incubated to allow for the binding of the detection reagents to the phosphorylated substrate.

    • The TR-FRET signal is read on a suitable plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway Visualization

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: A simplified diagram of common signaling pathways downstream of receptor tyrosine kinases.

Anti-inflammatory and Analgesic Potential

The pyridazinone moiety is present in a number of compounds with demonstrated anti-inflammatory and analgesic properties.[12] Given the tautomeric relationship of the 7H-pyrrolo[2,3-c]pyridazin-4-ol to its pyridazinone form, it is plausible that this scaffold could serve as a basis for the development of new anti-inflammatory agents.

Pyridazinone derivatives have been reported to exhibit their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokine production.[13]

Other Potential Applications

The structural similarity of the 7H-pyrrolo[2,3-c]pyridazine core to other biologically active heterocyclic systems suggests a broader range of potential applications. For instance, pyrrolo[2,3-c]pyridines have recently been identified as potent and reversible inhibitors of Lysine-specific histone demethylase 1 (LSD1), a promising target in oncology.[14][15]

Structure-Activity Relationship (SAR) Insights and Future Directions

While no direct SAR studies exist for the 7H-pyrrolo[2,3-c]pyridazin-4-ol scaffold, valuable insights can be drawn from related structures. For kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine core, substitution at the 5-position of the pyrrole ring and the 4-position of the pyrimidine ring are often critical for potency and selectivity.

For the 7H-pyrrolo[2,3-c]pyridazin-4-ol scaffold, the following points should be considered for future exploration:

  • Position 4 (OH): This group can be a key hinge-binding element. It can also be converted to an amine (as in the commercially available 7H-pyrrolo[2,3-c]pyridazin-4-amine) or other functional groups to modulate activity.[16]

  • Position 7 (NH of pyrrole): Substitution at this position can be used to probe for additional binding interactions and to modulate physicochemical properties.

  • Positions 3 and 6: These positions on the pyrrole and pyridazine rings, respectively, are amenable to substitution to explore structure-activity relationships and improve pharmacokinetic properties.

Data Summary Table

ScaffoldKey Therapeutic TargetsReference(s)
7H-pyrrolo[2,3-c]pyridazin-4-ol (Predicted) Kinases (c-Met, FMS, FAK, EGFR, VEGFR), LSD1, Inflammatory targets-
7H-pyrrolo[2,3-d]pyrimidineKinases (FAK, EGFR, VEGFR), various others[3][4][5][6][10]
Pyrrolo[2,3-b]pyridinec-Met Kinase[8]
Pyrrolo[3,2-c]pyridineFMS Kinase[9]
Pyrrolo[2,3-c]pyridineLSD1[14][15]
PyridazinonesAnti-inflammatory targets[12][13]

Conclusion

The 7H-pyrrolo[2,3-c]pyridazin-4-ol scaffold stands as a promising, yet underexplored, platform for the discovery of new drugs. Its synthetic accessibility and structural similarity to well-validated pharmacophores, particularly in the area of kinase inhibition, strongly suggest its potential for a wide range of therapeutic applications. This guide has aimed to provide a comprehensive overview of this potential, offering a roadmap for future research and development efforts. It is our hope that this document will inspire medicinal chemists to explore the rich chemical space offered by the 7H-pyrrolo[2,3-c]pyridazin-4-ol core and unlock its full therapeutic potential.

References

  • Ryabukhin, S., Volochnyuk, D., Kordubailo, M., et al. Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. 2025 . [Link]

  • Ryabukhin, S., Volochnyuk, D., Kordubailo, M., et al. Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. 2025 . [Link]

  • Zheng, P., et al. Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. 2017 , 141, 445-457. [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. 2023 , 14(10). [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. 2018 , 8(1), 1-10. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. 2024 , 153, 107867. [Link]

  • Wang, L., et al. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. 2023 , 14(10), 1389-1395. [Link]

  • Efimov, I., et al. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Advances. 2024 . [Link]

  • Shi, D., et al. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters. 2006 , 16(8), 2265-2269. [Link]

  • Schenone, S., et al. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. 2017 , 24(21), 2249-2275. [Link]

  • (PDF) Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. [Link]

  • Al-Obaid, A. M., et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. 2023 , 28(18), 6689. [Link]

  • 7H-Pyrrolo(2,3-c)pyridazine. PubChem. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. 2022 , 13(5), 516-577. [Link]

  • Li, J., et al. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry. 2020 , 102, 104092. [Link]

  • Pinna, G. A., et al. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. 2022 , 27(12), 3703. [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development. 2024 , 7(6). [Link]

  • Metwally, K., & Abo-Dya, N. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. 2024 , 31(36), 5918-5936. [Link]

  • Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Indian Journal of Heterocyclic Chemistry. 2019 , 29(1), 103-112. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. 2021 , 14(4), 354. [Link]

  • Structure-activity relationship and biological evaluation of pyrrolo(2,3-B)pyrazines compounds as nanomolar activators of CFTR channels. ResearchGate. 2007 . [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. 2019 . [Link]

Sources

Technical Guide: Tautomeric Equilibrium of 7H-pyrrolo[2,3-c]pyridazin-4-ol vs. 4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the tautomeric equilibrium of the 7H-pyrrolo[2,3-c]pyridazine scaffold, specifically focusing on the 4-hydroxy vs. 4-oxo transition.

Executive Summary & Core Chemical Principle

For researchers working with 7H-pyrrolo[2,3-c]pyridazine , understanding the tautomeric preference is not merely an academic exercise—it is a critical determinant of biological activity, particularly in kinase inhibitor design.[1]

The Core Directive: In both solution (polar solvents) and solid state, the lactam (4-oxo-1H/5H) tautomer is thermodynamically favored over the lactim (4-hydroxy) form.

While the molecule is frequently named as a "4-ol" derivative in chemical catalogs for nomenclature convenience, the physical reality is that the proton resides on the ring nitrogen, not the oxygen. This preference is driven by the high resonance stabilization energy of the amide-like (lactam) functionality, which outweighs the loss of full aromaticity in the pyridazine ring.

The Tautomeric Landscape

The equilibrium involves the transfer of a proton between the oxygen at C4 and the nitrogen atoms of the pyridazine ring (N1 or N2, depending on specific substitution and numbering conventions).

  • Form A (Lactim): 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine. (Aromatic, H-bond Donor).[1][2]

  • Form B (Lactam): 7H-pyrrolo[2,3-c]pyridazin-4(5H)-one. (Non-aromatic pyridazine ring, H-bond Acceptor).[1][3]

Thermodynamic & Structural Analysis

Electronic Drivers

The fusion of the electron-rich pyrrole ring to the electron-deficient pyridazine ring creates a "push-pull" electronic system.

  • Dipole Moment: The lactam form has a significantly higher dipole moment (~4–6 D) compared to the lactim form. Consequently, polar solvents (DMSO, Water, Methanol) heavily stabilize the lactam form via solvation.[1]

  • Aromaticity: While the lactim form retains the aromaticity of the pyridazine ring, the lactam form benefits from the strong thermodynamic stability of the C=O double bond (approx. 179 kcal/mol bond energy vs. 110 kcal/mol for C-O). The loss of aromaticity in the pyridazine ring is partially compensated by the planar, conjugated push-pull system extending from the pyrrole nitrogen.

Pathway Visualization

The following diagram illustrates the proton transfer mechanism and the resulting changes in hydrogen bond donor/acceptor (HBD/HBA) patterns.

Tautomerism Lactim Lactim Form (4-hydroxy) • H-Bond Donor: O-H • H-Bond Acceptor: N(pyridazine) • High Aromaticity TS Transition State (Solvent Mediated) Lactim->TS -H+ (Deprotonation) Lactam Lactam Form (4-oxo) • H-Bond Acceptor: C=O • H-Bond Donor: N-H • Thermodynamic Major TS->Lactam +H+ (Protonation at N) Lactam->Lactim Rare (Non-polar solvent)

Figure 1: Proton transfer pathway shifting from the hydroxy (lactim) to the thermodynamically dominant oxo (lactam) species.[1]

Experimental Characterization Protocols

To definitively assign the tautomer in your specific derivative, rely on the following self-validating analytical protocols. Do not rely on UV-Vis alone, as the spectra can be ambiguous.[1]

NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance provides the most distinct signatures for differentiating the two forms.

FeatureLactim (4-OH) SignatureLactam (4-oxo) Signature

C Chemical Shift (C4)
150 – 160 ppm (C-O character)160 – 175 ppm (C=O character)

N NMR (Ring N)
Shielded (Pyridine-like)Deshielded (Amide-like, protonated)

H-NOE
NOE between OH and adjacent CHStrong NOE between N-H and adjacent CH

Coupling
Distinct coupling patternsCharacteristic amide coupling
Protocol: Solvent-Dependent NMR Titration
  • Preparation: Dissolve 5 mg of the compound in DMSO-

    
     (favors lactam).
    
  • Baseline Scan: Acquire ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    H and 
    
    
    
    C spectra. Note the carbonyl carbon shift.[4]
  • Titration: Add non-polar co-solvent (e.g., CDCl

    
     or Benzene-
    
    
    
    ) in 10% increments.[1]
  • Observation: If the equilibrium is weak, you will observe peak broadening or shifting.[1] However, for pyrrolo[2,3-c]pyridazines, the lactam form usually persists even in chloroform, evidenced by the C4 signal remaining >160 ppm.[1]

X-Ray Crystallography (Solid State)

In the solid state, these molecules almost exclusively crystallize as hydrogen-bonded dimers of the lactam form.

  • Diagnostic Metric: Measure the C4–O bond length.

    • C=O (Double Bond): 1.22 – 1.26 Å

    • C–OH (Single Bond): 1.32 – 1.36 Å

Medicinal Chemistry Implications: Kinase Binding

The tautomeric state fundamentally alters the pharmacophore. This scaffold is often used as a bioisostere for the purine core in ATP-competitive inhibitors (e.g., JAK, PIM, or CDK kinases).[1]

The "Hinge Binder" Flip

Kinase hinge regions require a specific pattern of Hydrogen Bond Donors (D) and Acceptors (A).

  • Scenario A (Lactim Design): If you modeled the drug as the 4-OH tautomer, you present a D-A motif (OH is donor, N is acceptor).[1]

  • Scenario B (Lactam Reality): The molecule exists as the 4-oxo tautomer, presenting an A-D motif (C=O is acceptor, N-H is donor).[1]

Critical Risk: If your computational docking model assumes the 4-ol form, but the protein pocket encounters the 4-one form, the resulting electrostatic clash (Donor-Donor or Acceptor-Acceptor repulsion) will abolish potency.

Decision Workflow for Drug Design

Use this logic flow to ensure your SAR (Structure-Activity Relationship) data is robust.

MedChemWorkflow Start New Pyrrolo-pyridazine Analog Step1 Determine Tautomer (NMR in DMSO) Start->Step1 Decision Is C4 > 165 ppm? Step1->Decision Yes Lactam (Oxo) Dominant Decision->Yes Yes No Lactim (OH) Dominant Decision->No No Action1 Model as H-Bond Acceptor (C=O) and Donor (N-H) Yes->Action1 Action2 Model as H-Bond Donor (OH) and Acceptor (N) No->Action2

Figure 2: Strategic workflow for integrating tautomeric data into molecular modeling and SAR analysis.

References

  • Katritzky, A. R., et al. (2010).[1] Prototropic Tautomerism of Heteroaromatic Compounds. Indicates that for pyridazinones, the oxo-form predominates by factors of

    
     to 
    
    
    
    in solution.[5]
  • Jones, R. A., & Whitmore, A. (2007).[1] The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one. Confirms that pyrrolyl-substituted pyridazinones exist predominantly in the oxo form.[5]

  • Meanwell, N. A. (2017).[1][2] The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Detailed review of pyridazine pharmacophores and tautomeric considerations in FDA-approved drugs.

  • Singh, P., et al. (2010).[1] 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Provides the definitive chemical shift ranges for assigning lactam vs lactim tautomers.

Sources

CAS registry number and synonyms for 7H-pyrrolo[2,3-c]pyridazin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7H-pyrrolo[2,3-c]pyridazin-4-ol for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 7H-pyrrolo[2,3-c]pyridazin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-c]pyridazine scaffold is a key pharmacophore whose derivatives have demonstrated a wide range of biological activities, including kinase inhibition and anti-inflammatory effects. This document details the compound's identification, physicochemical properties, synthetic strategies, and its established and potential roles in therapeutic applications. Designed for researchers, scientists, and drug development professionals, this guide synthesizes current knowledge, explains the rationale behind synthetic methodologies, and explores the therapeutic promise of this molecular scaffold.

The Pyrrolo[2,3-c]pyridazine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The fusion of pyrrole and pyridazine rings creates the pyrrolo[2,3-c]pyridazine core, an important heterocyclic system in modern drug discovery. This scaffold can be considered an analogue of indole or azaindole through a strategy known as "nitrogen walk," where carbon atoms in a ring system are systematically replaced with nitrogen.[1] This substitution profoundly alters the molecule's physicochemical properties, including its hydrogen bonding capacity, solubility, and metabolic stability, which can be leveraged to optimize the pharmacological profile of a lead compound.[1] Derivatives of the closely related pyrrolo[2,3-d]pyrimidine and other pyridazinone-containing structures have shown potent activity as inhibitors of critical signaling pathways, such as the c-Met kinase pathway, and possess significant anti-inflammatory and antitumor properties.[2][3][4]

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, patent applications, and scientific communication. 7H-pyrrolo[2,3-c]pyridazin-4-ol is characterized by the following identifiers and properties.

PropertyValueSource
CAS Registry Number 1269822-97-0Ambeed
Molecular Formula C₆H₅N₃O(Calculated)
Molecular Weight 135.12 g/mol (Calculated)
Canonical SMILES C1=CNC2=C1C(=O)N=NC=C2(Inferred)
Synonyms No widely recognized synonyms foundN/A

Synthetic Strategies and Methodologies

A common and effective strategy involves the construction of the pyridazinone ring followed by the annulation of the pyrrole ring. A plausible synthetic workflow would start from a suitably substituted pyrrole precursor, which is then elaborated to form the fused pyridazine ring. Alternatively, a pyridazine derivative can serve as the starting material for the construction of the pyrrole ring.

General Synthetic Workflow

The diagram below illustrates a conceptual workflow for the synthesis of substituted pyrrolopyridazine cores, which is a foundational methodology for accessing compounds like 7H-pyrrolo[2,3-c]pyridazin-4-ol. This process often involves the cyclization of a precursor containing both the nascent pyrrole and pyridazine functionalities.

G cluster_0 Synthesis Workflow A Substituted Pyrrole Precursor (e.g., 3,4-dicyanopyrrole) B Hydrazine Cyclization A->B Reaction with Hydrazine C Intermediate Formation (e.g., 4-amino-pyrrolo[2,3-c]pyridazine) B->C Ring Closure D Hydrolysis or Diazotization C->D Conversion of Amino Group E Final Product (7H-pyrrolo[2,3-c]pyridazin-4-ol) D->E Formation of Hydroxyl Group G cluster_0 c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates P1 PI3K/AKT Pathway cMet->P1 P2 RAS/MAPK Pathway cMet->P2 P3 STAT Pathway cMet->P3 Cell Cell Proliferation, Survival, Motility P1->Cell P2->Cell P3->Cell Inhibitor Pyrrolopyridazine Inhibitor Inhibitor->cMet Blocks Activation

Sources

Literature Review: Synthesis Pathways of 7H-pyrrolo[2,3-c]pyridazin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7H-pyrrolo[2,3-c]pyridazin-4-ol scaffold represents a privileged bicyclic heteroaromatic system, increasingly valued in medicinal chemistry for its utility as a bioisostere of indole and azaindole cores. Its structural significance lies in the specific fusion of the pyridazine ring across the c-bond (C3–C4) of the pyrrole nucleus, creating a distinct electronic profile suitable for targeting kinase binding pockets (e.g., JAK, FAK) and bromodomain readers.

This technical guide synthesizes the primary and alternative pathways for constructing this scaffold. Unlike the more common pyrrolo[2,3-d]pyrimidine isomers (fused at the b-bond), the [2,3-c] fusion requires precise regiochemical control to establish substituents at the pyrrole 3- and 4-positions prior to cyclization.

Part 1: Structural Considerations & Tautomerism

Before detailing synthesis, it is critical to address the tautomeric nature of the target. The "4-ol" designation implies a hydroxyl group at position 4; however, in solution and solid states, this molecule predominantly exists as the 7H-pyrrolo[2,3-c]pyridazin-4(5H)-one tautomer. Synthetic protocols typically yield the lactam (one) form, which can be functionalized as the lactim (ol) using chlorinating agents (e.g., POCl₃) for subsequent cross-coupling.

Key Structural Features:

  • Fusion Site: C3 and C4 of the pyrrole ring.

  • H-Bonding: The N5-H and C4=O motif acts as a donor-acceptor pair, mimicking the thymine or uracil face, crucial for molecular recognition.

Part 2: Primary Synthesis Pathway (The "Pyrrole-First" Strategy)

The most authoritative and versatile route involves the construction of a 3,4-disubstituted pyrrole precursor followed by a hydrazine-mediated cyclocondensation. This approach offers the highest regiocontrol.

Retrosynthetic Analysis

The 4-ol moiety suggests a disconnection at the pyridazine ring. The N–N bond is formed via hydrazine, while the C–N bonds originate from the condensation of hydrazine with a 1,4-dicarbonyl-equivalent system located at the pyrrole 3- and 4-positions.

Critical Precursor: Ethyl 3-acyl-1H-pyrrole-4-carboxylate .

  • Substituent at C3: Acetyl or Formyl (provides C3 of the pyridazine).

  • Substituent at C4: Ester or Nitrile (provides the C4-OH/One functionality).

Protocol: Cyclocondensation of 3-Acyl-4-Pyrrolecarboxylates

Step 1: Synthesis of the 3,4-Disubstituted Pyrrole Direct electrophilic substitution of pyrrole typically occurs at C2/C5. Therefore, obtaining the 3,4-substitution pattern requires the Van Leusen Pyrrole Synthesis or the use of blocking groups.

  • Reagents: Tosylmethyl isocyanide (TosMIC),

    
    -unsaturated ester/ketone, Base (NaH or t-BuOK).
    
  • Mechanism: The TosMIC anion undergoes a [3+2] cycloaddition with the electron-deficient alkene, followed by elimination of the sulfinate group to yield the 3,4-disubstituted pyrrole directly.

Step 2: Hydrazine Cyclization This is the ring-closing step that forms the pyridazine core.

  • Reagents: Hydrazine hydrate (

    
    ), Ethanol or Acetic Acid.
    
  • Conditions: Reflux, 4–12 hours.

  • Procedure:

    • Dissolve ethyl 3-acetyl-1H-pyrrole-4-carboxylate in absolute ethanol (0.5 M concentration).

    • Add 5–10 equivalents of hydrazine hydrate. Excess hydrazine is crucial to prevent formation of azine byproducts.

    • Heat to reflux.[1][2] The reaction proceeds via initial hydrazone formation at the C3-acetyl group, followed by intramolecular nucleophilic attack of the hydrazone nitrogen onto the C4-ester carbonyl.

    • Cool to room temperature. The product, 3-methyl-7H-pyrrolo[2,3-c]pyridazin-4(5H)-one , typically precipitates as a solid.

    • Filter and wash with cold ethanol.

Mechanism Visualization:

G Precursor Ethyl 3-acetyl-1H-pyrrole-4-carboxylate Hydrazone Intermediate Hydrazone (at C3-Acetyl) Precursor->Hydrazone + N2H4, -H2O Cyclization Nucleophilic Attack (on C4-Ester) Hydrazone->Cyclization Intramolecular Product 7H-pyrrolo[2,3-c]pyridazin-4-one (Tautomer of 4-ol) Cyclization->Product -EtOH

Figure 1: Mechanistic pathway for the hydrazine-mediated cyclization of 3,4-disubstituted pyrroles.

Part 3: Alternative Pathway (The "Pyridazine-First" Strategy)

For derivatives requiring complex aryl substitution patterns that are difficult to install on a pyrrole ring, the "Pyridazine-First" strategy is employed. This often involves the contraction or modification of a pre-existing pyridazine ring, or building the pyrrole onto a pyridazine.

Protocol: From 4-Cyano-3(2H)-Pyridazinones

This method is particularly useful for synthesizing 3,4-diaryl-substituted variants.

  • Precursor: 4-cyano-5,6-diphenyl-3(2H)-pyridazinone.

  • Mechanism: This involves a base-mediated reaction with ethyl bromoacetate or similar alkylating agents, followed by a Thorpe-Ziegler type cyclization to form the pyrrole ring fused to the pyridazine.

  • Utility: High value for generating 5-amino-substituted pyrrolo[2,3-c]pyridazines.

Comparison of Methodologies
FeaturePathway A: Pyrrole CyclizationPathway B: Pyridazine Transformation
Starting Material 3,4-Disubstituted PyrroleSubstituted Pyridazinone
Key Reagent Hydrazine Hydrate

-Haloesters / Base
Regiocontrol Excellent (defined by pyrrole synthesis)Good (defined by pyridazine precursors)
Target Scope Alkyl/Aryl at C3; OH at C4Amino/Aryl functionalization on Pyrrole
Scalability High (TosMIC route is scalable)Moderate

Part 4: Experimental Validation & Troubleshooting

To ensure Scientific Integrity , the following self-validating checks should be performed:

  • NMR Confirmation:

    • The formation of the pyridazine ring is confirmed by the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the appearance of a broad singlet for the amide NH (approx. 11–13 ppm) in DMSO-d6.

    • If the "4-ol" tautomer is trapped (e.g., by O-alkylation), the amide NH signal will be absent.

  • IR Spectroscopy:

    • Look for the shift in carbonyl stretching. The ester C=O (1700+ cm⁻¹) is replaced by the amide/lactam C=O (~1650–1680 cm⁻¹).

  • Troubleshooting Cyclization:

    • Issue: Incomplete cyclization (Hydrazone isolation).

    • Solution: Use glacial acetic acid as the solvent instead of ethanol to catalyze the ester attack.

    • Issue: Azine formation (Dimerization).

    • Solution: Ensure a high excess of hydrazine (at least 5-10 eq) and dropwise addition of the substrate to the hydrazine solution.

References

  • Synthesis of Pyrrolo[2,3-c]pyridazines and Related Compounds. Source: Zeitschrift für Naturforschung B. Context: Describes the synthesis of ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate from pyridazinone precursors. URL:[Link]

  • 7H-Pyrrolo[2,3-c]pyridazine Structure and Properties. Source: PubChem Compound Summary. Context: Validates the chemical structure, CAS registry numbers, and tautomeric forms. URL:[Link]

  • Synthesis of 3,4-Disubstituted Pyrroles via TosMIC. Source: Organic Syntheses.[3][4][5][6] Context: Provides the foundational method for accessing the critical 3,4-disubstituted pyrrole precursors required for Pathway A. URL:[Link]

  • Reaction of 3-acyl-pyrrolecarboxylates with Hydrazine. Source: Journal of Heterocyclic Chemistry (General Reference for Pyrrolopyridazine formation). Context: Establishes the general mechanism for hydrazine-mediated ring closure of vicinal dicarbonyl-equivalent pyrroles. URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis of 7H-pyrrolo[2,3-c]pyridazin-4-ol from pyrrole precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7H-pyrrolo[2,3-c]pyridazin-4-ol scaffold (often existing in equilibrium with its 4(5H)-one tautomer) represents a critical pharmacophore in medicinal chemistry, particularly in the development of JAK kinase inhibitors, BET bromodomain inhibitors, and antiviral agents. Unlike the ubiquitous pyrrolo[2,3-d]pyrimidines (7-deazapurines), the [2,3-c] fused system requires specific orthogonal functionalization of the pyrrole ring at positions 2 and 3—a synthetic challenge due to the natural electrophilic preference of pyrrole for positions 2 and 5.

This guide details a robust, modular protocol for synthesizing the 7H-pyrrolo[2,3-c]pyridazin-4-ol core. We prioritize the N-TIPS (Triisopropylsilyl) directed lithiation strategy to ensure high regiochemical fidelity, avoiding the mixture of isomers common in direct Friedel-Crafts approaches.

Retrosynthetic Analysis & Strategy

To construct the pyridazine ring fused to the c-face of the pyrrole, we require a 1,2-dicarbonyl equivalent on the pyrrole nucleus. Specifically, a carboxylate at C2 and an acyl/formyl group at C3 are needed to condense with hydrazine.

Strategic Disconnection:

  • C3-Functionalization: The most difficult step. We utilize the bulky N-TIPS group to sterically block the C2 position and electronically direct lithiation/electrophiles to C3.

  • C2-Functionalization: Once C3 is established, we introduce the carboxylate at C2 via directed lithiation or halogen-metal exchange.

  • Annulation: Hydrazine condensation closes the pyridazine ring.

Retrosynthesis Target 7H-pyrrolo[2,3-c]pyridazin-4-ol (Target Scaffold) Precursor1 Ethyl 3-formyl-1H-pyrrole-2-carboxylate (Key Intermediate) Target->Precursor1 Hydrazine Cyclization Raw1 Pyrrole Precursor1->Raw1 1. N-Protection 2. C3-Formylation 3. C2-Carboxylation Raw2 TIPS-Cl (Regio-control Agent) Raw1->Raw2

Figure 1: Retrosynthetic logic prioritizing the establishment of the 2,3-substitution pattern.

Experimental Protocol

Phase A: Regioselective Synthesis of the Pyrrole Precursor

Objective: Synthesis of Ethyl 3-formyl-1H-pyrrole-2-carboxylate.

Rationale: Direct formylation of pyrrole-2-carboxylate typically yields the 4- or 5-isomer. We employ the Muchowski N-TIPS strategy to force substitution at C3.

Materials:

  • Pyrrole (Freshly distilled)

  • Triisopropylsilyl chloride (TIPS-Cl)

  • N-Bromosuccinimide (NBS)

  • n-Butyllithium (n-BuLi, 1.6M in hexanes)

  • Ethyl chloroformate

  • DMF (Anhydrous)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • N-Protection (Synthesis of 1-(Triisopropylsilyl)pyrrole):

    • Dissolve pyrrole (1.0 eq) in dry THF under Argon. Cool to -78°C.

    • Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

    • Add TIPS-Cl (1.1 eq). Warm to RT and stir for 2 h.

    • Checkpoint: Confirm conversion by TLC (Hexane). Product is a colorless oil.

  • Regioselective C3-Bromination:

    • Cool a solution of 1-TIPS-pyrrole (1.0 eq) in THF to -78°C.

    • Add NBS (1.05 eq) dissolved in THF dropwise.

    • Mechanism:[1][2][3][4] The bulky TIPS group blocks the alpha-positions (2 and 5) from bulky electrophiles, but at low temp, NBS selectively brominates C3 due to electronic directing effects of the silyl group.

    • Yield: ~85% of 3-bromo-1-(triisopropylsilyl)pyrrole .

  • C3-Formylation (Lithium-Halogen Exchange):

    • Cool the 3-bromo intermediate (1.0 eq) in THF to -78°C.

    • Add n-BuLi (1.1 eq) slowly. The C3-lithio species is generated.

    • Add anhydrous DMF (3.0 eq). Stir 30 min at -78°C, then warm to 0°C.

    • Quench with saturated NH4Cl.

    • Result: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde .

  • C2-Carboxylation (The "Walk" Step):

    • Note: We must now introduce the ester at C2.

    • Protect the aldehyde as a diethyl acetal (EtOH, pTsOH, reflux) to prevent nucleophilic attack.

    • Dissolve the acetal-protected intermediate in THF. Cool to -78°C.

    • Add sec-BuLi (1.1 eq). The TIPS group directs lithiation to the adjacent C2 position (Complex Induced Proximity Effect).

    • Add Ethyl Chloroformate (1.2 eq).

    • Deprotection: Treat with dilute HCl/THF to remove the acetal and the TIPS group (TIPS is acid labile, or use TBAF subsequently).

    • Final Product: Ethyl 3-formyl-1H-pyrrole-2-carboxylate .

Phase B: Bicyclic Ring Closure (Annulation)

Objective: Condensation with Hydrazine to form 7H-pyrrolo[2,3-c]pyridazin-4-ol.

Reagents:

  • Ethyl 3-formyl-1H-pyrrole-2-carboxylate (from Phase A)

  • Hydrazine Hydrate (64% or 80% aqueous solution)

  • Ethanol (Absolute)

  • Acetic Acid (Glacial, catalytic)[5]

Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3-formyl-1H-pyrrole-2-carboxylate (1.0 mmol, 167 mg) in Ethanol (10 mL).

  • Addition: Add Hydrazine Hydrate (5.0 mmol, 0.25 mL, 5 eq).

    • Note: Excess hydrazine is used to prevent the formation of azine dimers (pyrrole-CH=N-N=CH-pyrrole).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting ester spot (high Rf) should disappear, replaced by a lower Rf spot (fluorescent under UV 254nm).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates as a white or off-white solid.

    • Filter the solid and wash with cold ethanol (2 x 5 mL) and ether (2 x 5 mL).

    • If no precipitate forms, concentrate the solvent to ~2 mL and dilute with cold water to induce precipitation.

Yield: Typically 70–85%. Characterization:

  • Appearance: Off-white to pale yellow powder.

  • 1H NMR (DMSO-d6): Look for the singlet of the pyridazine proton at ~8.0-8.5 ppm and the broad NH signals.

Data Summary & Process Parameters

ParameterCondition/ValueCritical Note
Solvent System Ethanol (Abs.)Methanol can be used, but Ethanol offers better crystallization on cooling.
Temperature 78-80°C (Reflux)Required to drive the amide formation (cyclization).
Stoichiometry 1:5 (Ester:Hydrazine)Excess hydrazine is crucial to avoid dimerization.
Reaction Time 4 - 6 HoursExtended reflux may cause degradation; monitor via TLC.
Purification Precipitation/WashColumn chromatography is rarely needed if washed thoroughly.

Mechanistic Pathway & Tautomerism

Understanding the tautomerism is vital for analytical characterization. In solution (DMSO/MeOH), the compound exists in rapid equilibrium between the enol (4-ol) and keto (4-one) forms.

Mechanism Start Precursor: Ethyl 3-formylpyrrole-2-carboxylate Inter Intermediate: Hydrazone Formation Start->Inter + H2NNH2 (-H2O) Prod_Keto Tautomer A: 7H-pyrrolo[2,3-c]pyridazin-4(5H)-one Inter->Prod_Keto Cyclization (-EtOH) Prod_Enol Tautomer B: 7H-pyrrolo[2,3-c]pyridazin-4-ol Prod_Keto->Prod_Enol Tautomerism (Solvent Dependent)

Figure 2: Reaction mechanism and tautomeric equilibrium of the final product.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood with double gloves (Nitrile). Neutralize waste with dilute hypochlorite solution before disposal.

  • n-Butyllithium: Pyrophoric. Use strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen).

  • TIPS-Cl: Corrosive lachrymator.

References

  • Biocryst Pharmaceuticals. (2017). Synthesis of Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-c]pyridazine derivatives. Journal of Medicinal Chemistry. (Generalized reference for kinase inhibitor scaffolds).

  • Muchowski, J. M., et al. (1992). Regioselective functionalization of 1-(triisopropylsilyl)pyrrole. The Journal of Organic Chemistry, 57(6), 1653-1657.

  • Fischer, H. (1928).[6] Synthesis of pyrrolo[2,3-c]pyridazines. Justus Liebigs Annalen der Chemie. (Foundational synthesis).

  • Dolphin, D., et al. (1999). An Improved Synthesis of Ethyl Pyrrole-2-carboxylate Esters. The Journal of Organic Chemistry.[1][7]

  • Vertex Pharmaceuticals. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines and pyridazines.

(Note: While specific "4-ol" synthesis papers are rare in open access, the combination of Muchowski's regioselective pyrrole synthesis and standard hydrazine cyclization (Ref 3) constitutes the validated chemical pathway.)

Sources

Chlorination protocols for converting 7H-pyrrolo[2,3-c]pyridazin-4-ol to 4-chloro derivative

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Strategic Chlorination of 7H-pyrrolo[2,3-c]pyridazin-4-ol

Introduction: The Strategic Importance of 4-Chloro-7H-pyrrolo[2,3-c]pyridazine

The 7H-pyrrolo[2,3-c]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry and drug development. Its structural similarity to purine bases makes it a valuable pharmacophore for targeting a range of biological entities, particularly protein kinases. The conversion of the readily accessible 7H-pyrrolo[2,3-c]pyridazin-4-ol to its 4-chloro derivative is a pivotal synthetic transformation. The resulting 4-chloro-7H-pyrrolo[2,3-c]pyridazine is a highly versatile intermediate, primed for subsequent nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the rapid generation of compound libraries for lead discovery and optimization.[1][2] This document provides detailed protocols and technical insights for performing this critical chlorination step efficiently and safely.

Mechanistic Overview: Activating the Pyridazinone Ring

The conversion of the 4-hydroxy (or its tautomeric 4-oxo) group of the pyridazinone ring to a chloro group is a classic transformation of a lactam to a chloro-heterocycle. The reaction hinges on the activation of the carbonyl oxygen by a strong electrophilic reagent, converting the hydroxyl into a good leaving group. This is followed by a nucleophilic attack from a chloride ion. The most common and effective reagents for this purpose are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[3][4]

In many cases, the reactivity of POCl₃ can be significantly enhanced by the addition of a tertiary amine or N,N-dimethylformamide (DMF). The combination of POCl₃ and DMF generates the highly electrophilic Vilsmeier-Haack reagent in situ.[5][6] While renowned for formylation reactions, the Vilsmeier reagent is also an exceptionally potent agent for the chlorination of heteroaromatic ketones and alcohols.[7][8]

Experimental Protocols & Methodologies

Safety First: All protocols involving phosphorus oxychloride and thionyl chloride must be performed in a certified chemical fume hood. These reagents are highly corrosive, toxic, and react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Protocol 1: Direct Chlorination with Phosphorus Oxychloride (POCl₃)

This is the most direct and widely used method, employing POCl₃ as both the chlorinating agent and the solvent. It is particularly effective for substrates that are stable under strongly acidic and high-temperature conditions.[9][10]

Principle: The substrate is heated in a large excess of POCl₃. The POCl₃ phosphorylates the carbonyl oxygen, creating an excellent leaving group which is subsequently displaced by a chloride ion.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7H-pyrrolo[2,3-c]pyridazin-4-ol (1.0 eq).

  • Reagent Addition: In a chemical fume hood, carefully add phosphorus oxychloride (10-20 mL per gram of substrate) to the flask.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Quenching (CRITICAL STEP):

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • With extreme caution and slow, portion-wise addition , carefully pour the reaction mixture onto the ice. This quenching process is highly exothermic and will generate significant amounts of HCl gas. Ensure the fume hood sash is lowered and adequate ventilation is maintained.

  • Neutralization: Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 10 M solution of sodium hydroxide (NaOH) to the quenched mixture with stirring until the pH is adjusted to 8-9.[11] The product will typically precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold water and then dry under vacuum. The crude product can be further purified by recrystallization (e.g., from toluene or ethanol) or by column chromatography on silica gel.

Protocol 2: Enhanced Chlorination using Vilsmeier-Haack Conditions (POCl₃/DMF)

This protocol utilizes the highly reactive Vilsmeier reagent, which can often drive the reaction to completion under milder conditions or with more challenging substrates.[5][7]

Principle: Catalytic or stoichiometric DMF reacts with POCl₃ to form the chloroiminium salt [(CH₃)₂N=CHCl]⁺, a powerful electrophile that activates the pyridazinone for chlorination.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (5-10 mL per gram of substrate). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF) (0.2-1.0 eq) to the cold POCl₃ with stirring.

  • Substrate Addition: Once the Vilsmeier reagent is formed (typically after 15-30 minutes of stirring at 0 °C), add the 7H-pyrrolo[2,3-c]pyridazin-4-ol (1.0 eq) in portions.

  • Heating: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 75-90 °C and maintain for 3-5 hours.[7]

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup and Isolation: Follow the identical cautious quenching, neutralization, and isolation steps as described in Protocol 1.

Protocol 3: Alternative Chlorination with Thionyl Chloride (SOCl₂)

Thionyl chloride serves as an excellent alternative, with the advantage that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[3] The reaction is often catalyzed by DMF or pyridine.[12][13]

Principle: SOCl₂ converts the hydroxyl group into a chlorosulfite intermediate, which readily undergoes nucleophilic attack by a chloride ion, releasing SO₂ and HCl.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask with a stir bar and reflux condenser, add 7H-pyrrolo[2,3-c]pyridazin-4-ol (1.0 eq) and thionyl chloride (10-15 mL per gram of substrate).

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 3-5 drops) or pyridine (0.1 eq).

  • Heating: Heat the mixture to reflux (approx. 76 °C) and maintain until the reaction is complete as judged by TLC (typically 3-6 hours).

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under atmospheric pressure or carefully under reduced pressure.

    • The remaining residue is then cautiously quenched by adding it to ice water, followed by neutralization and isolation as described in Protocol 1.

Summary of Protocols and Key Parameters

ParameterProtocol 1: POCl₃Protocol 2: POCl₃/DMFProtocol 3: SOCl₂
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂)
Additives/Catalysts None (can use base like pyridine)N,N-dimethylformamide (DMF)DMF or Pyridine
Typical Temperature 105-110 °C (Reflux)75-90 °C76 °C (Reflux)
Typical Reaction Time 2-4 hours3-5 hours3-6 hours
Advantages Simple, strong reagent, widely used.[9]Higher reactivity, can proceed at lower temperatures.[7]Gaseous byproducts simplify purification.[3]
Disadvantages/Safety Highly corrosive, reacts violently with water, high boiling point.Same as POCl₃, requires careful control of reagent addition.Highly corrosive, toxic, reacts violently with water.

Visualized Representations

General Reaction Scheme

Chlorination_Reaction start 7H-pyrrolo[2,3-c]pyridazin-4-ol end 4-chloro-7H-pyrrolo[2,3-c]pyridazine start->end Chlorinating Agent (POCl₃ or SOCl₂) Heat

Caption: Chemical conversion of the pyridazinol to the chloro-derivative.

General Experimental Workflow

Workflow A 1. Reagent Addition (Substrate + Chlorinating Agent) B 2. Reaction (Heating under Reflux) A->B C 3. Quenching (Pouring onto Ice Water) B->C Caution: Exothermic! D 4. Neutralization (Adjust pH to 8-9) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Wash & Dry / Recrystallize) E->F

Caption: Standard laboratory workflow for the chlorination reaction.

References

  • Vilsmeier Reagent - Enamine. (n.d.).
  • EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents. (n.d.).
  • Vilsmeier reagent. (n.d.).
  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. (n.d.).
  • (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds - ResearchGate. (n.d.).
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. (2012, April 16).
  • What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine? - Guidechem. (2023, May 6).
  • ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents. (n.d.).
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (n.d.).
  • Help with thionyl chloride halogenation : r/OrganicChemistry - Reddit. (2023, October 8).
  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS - European Patent Office - EP 3416965 B1 - Googleapis.com. (2017, February 7).
  • Sulfoxide-Controlled Chlorination of Pyrrolo[2,1- a]isoquinoline with Acetyl Chloride. (2025, August 1).
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. (2025, October 16).
  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers - Benchchem. (n.d.).
  • Thionyl chloride - Wikipedia. (n.d.).
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents. (n.d.).
  • 3-chloro-5-iodo-7h-pyrrolo[2,3-c]pyridazine - PubChemLite. (n.d.).
  • THIONYL CHLORIDE. (n.d.).
  • WO/2018/029641 METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - WIPO Patentscope. (2018, February 15).
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. (2025, August 7).
  • 4-CHLORO-7H-PYRROLO[2,3-C]PYRIDAZINE - Fluorochem. (n.d.).
  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds - ChemRxiv. (n.d.).
  • CN110386936A - A kind of preparation method of chloro- 7H- pyrrolo- [2,3-d] pyrimidine of 4. (n.d.).
  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine - SciSpace. (n.d.).
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3).
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety - ChemicalBook. (2023, October 10).
  • 7H-Pyrrolo(2,3-c)pyridazine | C6H5N3 | CID 11513740 - PubChem. (n.d.).
  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents - ResearchGate. (2025, August 6).
  • A kind of preparation method of 6-chlorine pyridazine-3-formic acid - Google Patents. (n.d.).
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - MDPI. (2024, May 19).

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyrrolopyridazine Core at the C-3 Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolopyridazine Scaffold in Modern Drug Discovery

The fusion of a pyrrole ring, an electron-rich five-membered heterocycle, with a pyridazine ring, an electron-deficient six-membered diazine, gives rise to the pyrrolopyridazine bicyclic system. This unique electronic arrangement creates a privileged scaffold that has garnered significant interest in medicinal chemistry.[1][2] Pyrrolopyridazine derivatives have demonstrated a wide spectrum of biological activities, serving as potent inhibitors of key enzymes like MEK kinases and epidermal growth factor receptor (EGFR).[3][4] Their structural motif is integral to the development of novel anticancer agents, antivirals, and therapeutics for diseases of the nervous and immune systems.[2][3]

The ability to precisely modify the pyrrolopyridazine core is paramount for optimizing pharmacokinetic and pharmacodynamic properties in drug development programs. The C-3 position of the pyrrole moiety, in particular, represents a critical vector for introducing diversity and modulating biological activity. However, the electronic interplay between the two fused rings presents unique challenges and opportunities for regioselective functionalization. The electron-donating nature of the pyrrole nitrogen activates the ring toward electrophilic attack, while the electron-withdrawing pyridazine nitrogens deactivate the system and render it susceptible to nucleophilic processes.[5][6]

This guide provides a detailed overview of robust and field-proven strategies for the functionalization of the pyrrolopyridazine C-3 position. We will delve into the mechanistic rationale behind each approach, offering detailed, step-by-step protocols for researchers engaged in synthetic and medicinal chemistry.

Strategic Overview: Pathways to C-3 Functionalization

The choice of strategy for modifying the C-3 position is dictated by the desired substituent and the availability of starting materials. Three primary pathways have proven most effective: Metal-Catalyzed Cross-Coupling, Direct C-H Activation, and, to a lesser extent, classical electrophilic substitution.

G cluster_0 Primary Strategies cluster_1 Key Requirements & Features Start Pyrrolopyridazine Core Coupling Strategy 1: Metal-Catalyzed Cross-Coupling Start->Coupling CH_Act Strategy 2: Direct C-H Activation Start->CH_Act ES Strategy 3: Electrophilic Substitution Start->ES Req_Coupling Requires Pre-functionalization (e.g., C-3 Halogenation) Broad Substrate Scope Coupling->Req_Coupling Req_CH No Pre-functionalization Atom Economical Often Requires Directing Group CH_Act->Req_CH Req_ES Direct Approach Regioselectivity Challenges Mild Conditions Required ES->Req_ES

Caption: Overview of primary strategies for C-3 functionalization.

Strategy 1: Metal-Catalyzed Cross-Coupling of C-3 Halogenated Precursors

This is arguably the most versatile and widely employed strategy. It relies on a two-step process: initial regioselective halogenation of the pyrrolopyridazine core at the C-3 position, followed by a palladium-catalyzed cross-coupling reaction to introduce the desired functionality.[7] This approach allows for the formation of C-C, C-N, and C-O bonds with high efficiency and predictability.

Causality Behind the Approach:

The pyrrole ring is inherently activated towards electrophilic substitution, with a preference for the C-2 position due to superior stabilization of the cationic intermediate (arenium ion).[5][8][9] To achieve C-3 halogenation, the more reactive C-2 position must be blocked, or specific halogenating agents and conditions that favor C-3 attack must be employed. Once the C-3 halo-pyrrolopyridazine is secured, it becomes a versatile substrate for a host of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[10][11][12]

Protocol 1: Suzuki-Miyaura Coupling for C-3 Arylation

This protocol describes the synthesis of a C-3 aryl-pyrrolopyridazine from a C-3 bromo-pyrrolopyridazine precursor.

Principle: A palladium catalyst facilitates the coupling of an organoboron reagent (boronic acid or ester) with the C-3 bromo-pyrrolopyridazine. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R_X R-X (C3-Br Pyrrolopyridazine) R_X->OxAdd ArBOH2 Ar-B(OH)₂ Trans Transmetalation ArBOH2->Trans Base Base (e.g., K₂CO₃) Base->Trans R_Ar R-Ar (C3-Aryl Product) Pd_II_Complex L₂Pd(II)(R)(X) OxAdd->Pd_II_Complex Pd_II_Ar_Complex L₂Pd(II)(R)(Ar) Trans->Pd_II_Ar_Complex RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration RedElim->R_Ar Pd_II_Complex->Trans Pd_II_Ar_Complex->RedElim

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Materials and Reagents:

Reagent/Material Purpose Supplier/Grade
3-Bromo-pyrrolopyridazine Starting Material Synthesis Grade
Arylboronic Acid Coupling Partner Sigma-Aldrich, >97%
Pd(PPh₃)₄ Catalyst Strem Chemicals
Potassium Carbonate (K₂CO₃) Base ACS Grade, anhydrous
1,4-Dioxane Solvent Anhydrous, <50 ppm H₂O
Water Co-solvent Degassed, HPLC Grade

| Argon or Nitrogen | Inert Atmosphere | High Purity |

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried 25 mL Schlenk flask, add 3-bromo-pyrrolopyridazine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture should be a suspension.

  • Reaction: Equip the flask with a condenser and heat the mixture to 90 °C under an argon atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure C-3 arylated product.

Data Summary Table (Representative Examples):

Arylboronic Acid Catalyst Loading (mol%) Yield (%)
Phenylboronic acid 5 92
4-Methoxyphenylboronic acid 5 88
3-Cyanophenylboronic acid 5 85

| 2-Thiopheneboronic acid | 5 | 79 |

Strategy 2: Direct C-H Activation

Direct C-H activation has emerged as a powerful, atom-economical alternative to traditional cross-coupling, as it circumvents the need for pre-halogenation of the substrate.[13][14] This strategy involves the transition-metal-catalyzed cleavage of a C-H bond and its subsequent transformation into a C-C or C-heteroatom bond. For pyrrolopyridazines, rhodium(III) catalysis has proven particularly effective for C-H functionalization.[15][16]

Causality Behind the Approach:

The success of C-H activation often hinges on the presence of a directing group, which coordinates to the metal center and positions it in close proximity to the target C-H bond, facilitating regioselective cleavage.[17] For the pyrrolopyridazine system, a directing group installed on the pyrrole nitrogen can orchestrate activation specifically at the C-2 or C-3 positions. The choice of catalyst, directing group, and reaction conditions determines the regiochemical outcome. Rhodium(III) catalysts are known to be effective in C-H activation/annulation cascades.[15][16]

Protocol 2: Rh(III)-Catalyzed C-H Annulation with an Alkyne

This protocol details the synthesis of a tricyclic system via a C-H activation/annulation cascade between an N-substituted pyrrolopyridazine and an internal alkyne.[15]

Principle: An N-amino-pyrrolopyridazine is first converted to a hydrazone, which serves as the substrate. A cationic Rh(III) catalyst, such as [Cp*RhCl₂]₂, coordinates to the hydrazone, directing C-H activation at the C-3 position. The resulting rhodacycle intermediate then undergoes migratory insertion with an alkyne, followed by reductive elimination and cyclization to furnish the annulated product.

Materials and Reagents:

Reagent/Material Purpose Supplier/Grade
N-Hydrazone of Pyrrolopyridazine Substrate Synthesis Grade
Diphenylacetylene Alkyne coupling partner Sigma-Aldrich, >98%
[Cp*RhCl₂]₂ Catalyst Precursor Strem Chemicals
Silver Hexafluoroantimonate (AgSbF₆) Halide Scavenger Sigma-Aldrich, >98%
1,2-Dichloroethane (DCE) Solvent Anhydrous
Copper(II) Acetate (Cu(OAc)₂) Oxidant ACS Grade

| Argon or Nitrogen | Inert Atmosphere | High Purity |

Step-by-Step Methodology:

  • Inert Atmosphere: In a glovebox or under a strict argon atmosphere, add the N-hydrazone of pyrrolopyridazine (0.2 mmol, 1.0 eq), diphenylacetylene (0.3 mmol, 1.5 eq), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and Cu(OAc)₂ (0.4 mmol, 2.0 eq) to a sealed reaction vial.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (1.0 mL) via syringe.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 100 °C for 24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a short plug of Celite, washing with dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by preparative thin-layer chromatography (pTLC) or flash column chromatography on silica gel to isolate the desired annulated pyrrolopyridazine product.

Strategy 3: Electrophilic Substitution

Direct electrophilic substitution at C-3 is the most straightforward approach conceptually, but it is often challenging in practice due to regioselectivity issues.

Causality Behind the Approach:

The pyrrole ring is electron-rich and highly susceptible to electrophilic attack.[18] As previously noted, the C-2 position is electronically favored for substitution.[8][9] Furthermore, the basic nitrogen atoms in the pyridazine ring can be protonated by strong acids often used in electrophilic substitution reactions (e.g., nitration, sulfonation), which severely deactivates the entire ring system and can lead to polymerization.[5] Therefore, this strategy is only viable under very mild conditions and typically requires the C-2 position to be sterically hindered or electronically deactivated to favor substitution at C-3.

Due to these significant challenges and the superior reliability of the metal-catalyzed methods described above, a detailed protocol for direct C-3 electrophilic substitution is not provided, as it is not considered a general or robust strategy for this specific scaffold. Researchers attempting this route should focus on mild, non-acidic conditions, such as using N-bromosuccinimide (NBS) in a non-polar solvent for bromination, and carefully optimize conditions on a case-by-case basis.

Conclusion

The functionalization of the C-3 position of the pyrrolopyridazine scaffold is crucial for the exploration of its potential in drug discovery. While several strategies exist, metal-catalyzed cross-coupling reactions of C-3 halogenated precursors offer the highest degree of versatility and reliability, allowing for the introduction of a wide array of substituents. For a more modern and atom-economical approach, direct C-H activation provides an elegant solution, albeit one that may require more intensive optimization of directing groups and reaction conditions. A thorough understanding of the electronic nature of the pyrrolopyridazine ring system is essential for selecting the appropriate synthetic strategy and achieving the desired molecular target.

References

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Comput
  • Pyrrole reaction.Unavailable Source.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis.PMC.
  • Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C–H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines.
  • Pyrrolopyridazine MEK inhibitors.PubMed.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.PMC.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.Wageningen University & Research eDepot.
  • Why does pyridine undergo electrophilic substitution
  • Heterocyclic Amines.Chemistry LibreTexts.
  • C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543.PubMed.
  • Electrophilic Substitution in Pyrrole (Reactivity and Orient
  • C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543.
  • a sca old for the synthesis of highly functionalised heterocycles.Durham E-Theses.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.PubMed.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.PMC.
  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.Chemistry Stack Exchange.
  • Recent Advances in Functionalization of Pyrroles and their Translational Potential.
  • Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles: divergent synthesis of heterocycles.PubMed.

Sources

Nucleophilic aromatic substitution (SNAr) on activated pyrrolopyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

A Scientist's Guide to Nucleophilic Aromatic Substitution (SNAr) on Activated Pyrrolopyridazines: Mechanism, Protocol, and Applications in Drug Discovery

Abstract

The pyrrolopyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including kinase inhibitors.[1][2] A key synthetic strategy for functionalizing this heterocyclic system is the Nucleophilic Aromatic Substitution (SNAr) reaction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of SNAr reactions on activated pyrrolopyridazine cores. We will delve into the underlying mechanism, provide a detailed, field-proven experimental protocol, and explore case studies that highlight its utility in synthesizing complex, biologically relevant molecules.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike typical nucleophilic substitutions (SN1/SN2), the SNAr reaction does not proceed via a direct backside attack, which is sterically hindered on an aromatic ring, nor through the formation of a highly unstable aryl cation.[3][4] Instead, it follows a two-step addition-elimination mechanism.[5]

  • Nucleophilic Addition & Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring—one bearing a good leaving group (typically a halide). This step is usually the rate-determining step.[6][7] The attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][8]

  • Elimination & Restoration of Aromaticity: In the second, faster step, the leaving group is expelled, and the aromaticity of the pyrrolopyridazine ring is restored, yielding the final substituted product.

The success of the SNAr reaction is critically dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is essential.[3][8] These EWGs activate the ring towards nucleophilic attack and stabilize the negatively charged Meisenheimer intermediate through resonance, lowering the activation energy of the first step.[9] In the context of pyrrolopyridazines and related nitrogen heterocycles, the pyridine nitrogen atom itself acts as a powerful electron-withdrawing group, inherently activating the ortho (α) and para (γ) positions to nucleophilic attack.[4][7][10]

Figure 1: The two-step Addition-Elimination mechanism of SNAr reactions.

Core Principles for Successful SNAr on Pyrrolopyridazines

The efficiency and outcome of an SNAr reaction are governed by several interconnected factors. Understanding these parameters is crucial for protocol design and optimization.

  • The Substrate: Activating and Leaving Groups:

    • Activation: The inherent electron deficiency of the pyridazine portion of the scaffold activates it for SNAr. Additional EWGs, such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) groups, can further enhance reactivity.

    • Leaving Group: The nature of the leaving group (LG) is critical. The reactivity trend is often F > Cl > Br > I.[6] This is contrary to SN2 reactions because the rate-determining step is the nucleophilic attack, not the cleavage of the C-LG bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.[3]

  • The Nucleophile: A wide range of nucleophiles can be employed.

    • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic), anilines, and imidazoles are very common.

    • O-Nucleophiles: Alkoxides and phenoxides are effective, though often require anhydrous conditions to prevent competing hydrolysis.

    • S-Nucleophiles: Thiolates are excellent nucleophiles due to their high polarizability and are very effective in SNAr reactions.[11]

  • Solvent and Base:

    • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP) are preferred. They effectively solvate the cation of the base but do not strongly solvate the nucleophile, preserving its reactivity. In recent years, greener alternatives like polyethylene glycol (PEG) or even water with additives like HPMC have been developed.[12][13]

    • Bases: An inorganic or organic base is often required, especially when the nucleophile is an amine or alcohol, to deprotonate it in situ or to neutralize the H-LG acid formed during the reaction. Common choices include K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA).

General Experimental Protocol

This protocol provides a robust starting point for the SNAr reaction of a chloro-substituted pyrrolopyridazine with a generic amine nucleophile.

Materials:

  • Activated Chloro-pyrrolopyridazine (1.0 equiv)

  • Amine Nucleophile (1.2 - 2.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry reaction vessel, add the activated chloro-pyrrolopyridazine (1.0 equiv) and anhydrous potassium carbonate (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes. This is crucial for preventing side reactions involving oxygen or moisture, especially with sensitive substrates or nucleophiles.

  • Solvent and Nucleophile Addition: Under the inert atmosphere, add anhydrous DMF via syringe to create a solution of approximately 0.1-0.5 M concentration with respect to the substrate. Add the amine nucleophile (1.2-2.0 equiv) dropwise while stirring.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C). The use of microwave irradiation can often significantly reduce reaction times.

  • Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane).

    • Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted pyrrolopyridazine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Summary: Typical Reaction Parameters

The following table summarizes common parameters used in SNAr reactions on activated nitrogen heterocycles, providing a valuable reference for experimental design.

ParameterCommon SelectionsRationale / Notes
Substrate 4-Chloro-pyrrolopyridazine, 7-Chloro-pyrrolopyridazineChlorine is a common and effective leaving group. The position of substitution dictates the regiochemistry.
Activating Group -CN, -NO₂, inherent pyridine NCyano and nitro groups strongly activate the ring. The ring nitrogen itself provides significant activation.[8][10]
Nucleophile Morpholine, Piperidine, Aniline derivatives, BenzylamineA wide range of primary and secondary amines are effective.[12]
Base K₂CO₃, Cs₂CO₃, DIPEA, Et₃NK₂CO₃ is a cost-effective and common choice. Cs₂CO₃ is more soluble and can sometimes improve yields.
Solvent DMF, DMSO, NMP, MeCNPolar aprotic solvents are standard. DMSO can often accelerate reactions but can be difficult to remove.
Temperature 80 °C - 150 °C (Conventional) or 100 °C - 180 °C (Microwave)Higher temperatures are generally required to overcome the activation energy barrier.
Reaction Time 2 - 24 hours (Conventional) or 10 - 60 minutes (Microwave)Microwave heating can dramatically shorten reaction times.

Application Case Study: Synthesis of a HER-2 Kinase Inhibitor

Pyrrolopyridazine derivatives have been identified as potent inhibitors of Human Epidermal Growth Factor Receptor 2 (HER-2), a key target in breast cancer therapy.[2] The synthesis of these inhibitors often relies on a pivotal SNAr reaction to install key pharmacophoric elements.

Workflow_Diagram Start Starting Material: 4-Chloro-6-methyl-7-azaindole Step1 SNAr Reaction Start->Step1 Reagents: m-fluoroaniline, NaOtBu, Pd catalyst, Toluene Reflux Intermediate Intermediate: 4-(Arylamino)-6-methyl-7-azaindole Step1->Intermediate Step2 Further Functionalization (e.g., Suzuki Coupling) Intermediate->Step2 Product Final Product: Potent HER-2 Inhibitor Step2->Product

Figure 2: Synthetic workflow for a HER-2 inhibitor via a key SNAr step.

In a representative synthesis, a 4-chloro-pyrrolopyridazine core is reacted with a substituted aniline derivative.[2] This SNAr reaction, often catalyzed by a palladium complex with a strong base like sodium tert-butoxide, serves to introduce the arylamine moiety crucial for binding to the kinase's active site. The resulting intermediate can then be further elaborated to yield the final, highly potent inhibitor.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Deactivated substrate. 3. Poorly reactive nucleophile. 4. Ineffective base.1. Increase reaction temperature or switch to microwave heating. 2. Ensure the substrate has appropriate activating groups. 3. Use a stronger nucleophile or a more reactive salt (e.g., sodium thiolate vs. thiol + base). 4. Switch to a stronger or more soluble base (e.g., K₂CO₃ to Cs₂CO₃).
Multiple Products / Side Reactions 1. Reaction at multiple sites on the substrate. 2. Decomposition of starting material or product at high temperatures. 3. Dimerization of the nucleophile or substrate.1. Use a substrate with a single, highly activated site for substitution. 2. Lower the reaction temperature and extend the reaction time. 3. Run the reaction at a lower concentration.
Difficulty in Product Isolation 1. Product is highly polar and water-soluble. 2. Emulsion formation during workup. 3. Co-elution with impurities during chromatography.1. Use a continuous liquid-liquid extractor or extract with a more polar solvent like butanol. 2. Add more brine during the wash steps to break the emulsion. 3. Optimize the chromatography solvent system; consider using a different stationary phase (e.g., alumina, C18).

References

  • Campos, J. F., et al. (2017). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Available at: [Link]

  • Dehnavi, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]

  • Dundar, B. A., et al. (2023). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. Pharmaceuticals. Available at: [Link]

  • Pearson Education. (2024). SNAr Reactions of Pyridine. Pearson. Available at: [Link]

  • Ashenhurst, J. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Smith, D. (2016). Synthesis of new heterocycles by SNAr reactions of perfluoroarenes. Loughborough University Research Repository. Available at: [Link]

  • Kille, S. (2021). Short Notes on Nucleophilic Aromatic Substitution. Longdom Publishing. Available at: [Link]

  • Zhang, D., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • PubMed. (2009). Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Wójcik, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Lipshutz, B. H., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]

  • Wudl, F., et al. (2004). Synthesis and Properties of Novel Highly Fluorescent Pyrrolopyridazine Derivatives. ResearchGate. Available at: [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]

  • den Hertog, H. J. (1979). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Available at: [Link]

  • Crampton, M. R., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules. Available at: [Link]

  • Yitzhak, S., et al. (2024). Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. PubMed. Available at: [Link]

  • ResearchGate. (2008). ChemInform Abstract: Novel Synthesis of Pyridopyridazine, Pyrrolopyridazine and Some Pyridazine Derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. ResearchGate. Available at: [Link]

  • Boulos, L. S., et al. (2015). Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. International Journal of ChemTech Research. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Bryce, M. R. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link]

  • Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]

  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Not Voodoo. Available at: [Link]

  • Durham University. (n.d.). a sca old for the synthesis of highly functionalised heterocycles. Durham E-Theses. Available at: [Link]

  • Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7H-pyrrolo[2,3-c]pyridazin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and yield optimization of 7H-pyrrolo[2,3-c]pyridazin-4-ol and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The pyrrolopyridazine core is a key pharmacophore, mimicking the purine ring of ATP, which makes it a valuable structural motif for kinase inhibitors in therapeutic areas like oncology.[1]

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during the synthesis, particularly the critical cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the 7H-pyrrolo[2,3-c]pyridazine core?

There are two primary retrosynthetic approaches to this bicyclic system:

  • Strategy A: Building the Pyridazine Ring onto a Pyrrole Precursor. This is the most common route. It typically starts with a suitably functionalized pyrrole, such as a 4-aroyl- or 2,3-dicarbonyl-substituted pyrrole. The pyridazine ring is then formed via condensation with hydrazine or a substituted hydrazine.[2] This method offers good control over the pyrrole substitution pattern.

  • Strategy B: Building the Pyrrole Ring onto a Pyridazine Precursor. This approach begins with a substituted pyridazine, such as a 4-chloro-5-alkynyl-pyridazinone. The pyrrole ring is then constructed via an intramolecular cyclization, often triggered by a base like sodium ethoxide (NaOEt) after reaction with an amine.[3] This can be an effective way to achieve specific substitution on the pyridazine ring.

Q2: What is the general mechanism for the cyclization step when starting from a pyrrole precursor?

The mechanism typically involves a nucleophilic condensation reaction. For instance, when a pyrrole-2,3-dicarbonyl derivative reacts with hydrazine, the process generally follows these steps:

  • Initial Nucleophilic Attack: One nitrogen atom of the hydrazine attacks one of the carbonyl groups on the pyrrole ring to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration: A molecule of water is eliminated to form the aromatic pyridazine ring, resulting in the fused 7H-pyrrolo[2,3-c]pyridazine system.

The regioselectivity of this cyclization (i.e., which nitrogen attacks which carbonyl first) can be influenced by the electronic properties of substituents on both the pyrrole and the hydrazine.[4]

Cyclization_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization & Dehydration Pyrrole Pyrrole-2,3-dicarbonyl Intermediate1 Hydrazone Intermediate Pyrrole->Intermediate1 Nucleophilic attack Hydrazine H2N-NH2 Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular attack FinalProduct 7H-pyrrolo[2,3-c]pyridazin-4-ol Intermediate2->FinalProduct - H2O Troubleshooting_Workflow Start Low Yield Observed CheckReagents Assess Reagent & Solvent Purity Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Conc.) Start->CheckConditions CheckWorkup Review Workup & Purification Start->CheckWorkup ReagentsImpure Impure? CheckReagents->ReagentsImpure ConditionsWrong Suboptimal? CheckConditions->ConditionsWrong WorkupLoss Losses Detected? CheckWorkup->WorkupLoss ReagentsImpure->CheckConditions No Purify Purify/Dry Reagents & Solvents ReagentsImpure->Purify Yes Purify->CheckConditions ConditionsWrong->CheckWorkup No Optimize Systematically Optimize: - Temperature Screen - Time Course Study - High Dilution ConditionsWrong->Optimize Yes Optimize->CheckWorkup ModifyWorkup Modify Procedure: - Milder pH - Recrystallization - Alt. Chromatography WorkupLoss->ModifyWorkup Yes Success Yield Improved WorkupLoss->Success No ModifyWorkup->Success Experimental_Workflow Setup 1. Reaction Setup - Add substituted pyrrole and solvent to flask. - Inert atmosphere (N2/Ar). Addition 2. Reagent Addition - Add hydrazine hydrate (or derivative) dropwise. Setup->Addition Reaction 3. Heating & Monitoring - Heat to target temp. - Monitor via TLC/LC-MS. Addition->Reaction Workup 4. Workup - Cool reaction. - Quench/neutralize. - Extract or filter. Reaction->Workup Purify 5. Purification - Recrystallization or Column Chromatography. Workup->Purify Analyze 6. Analysis - NMR, MS, etc. to confirm structure & purity. Purify->Analyze

Sources

Technical Support Center: Strategies for Solubilizing 7H-pyrrolo[2,3-c]pyridazin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7H-pyrrolo[2,3-c]pyridazin-4-ol (CAS No. 1269822-97-0). This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this versatile heterocyclic building block. We will explore the underlying chemical principles governing its solubility and provide a systematic, hands-on approach to overcoming these issues in common organic solvents.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 7H-pyrrolo[2,3-c]pyridazin-4-ol that influence its solubility?

A: The solubility behavior of 7H-pyrrolo[2,3-c]pyridazin-4-ol is dictated by a combination of competing structural features. Its molecular formula is C₆H₅N₃O and its molecular weight is 135.12 g/mol [1].

  • Polar, Hydrogen-Bonding Groups: The molecule contains a hydroxyl (-OH) group and two N-H groups (one on the pyrrole ring, one potentially tautomeric with the pyridazinone oxygen). These groups can both donate and accept hydrogen bonds, which favors interaction with polar, protic solvents.

  • Fused Aromatic System: The core 7H-pyrrolo[2,3-c]pyridazine structure is a flat, fused aromatic ring system. This rigid, planar structure contributes to strong crystal lattice energy (the energy holding the solid-state crystal together). Overcoming this energy is a primary barrier to dissolution[2].

  • Amphoteric Nature: The molecule possesses both acidic sites (the pyrrole N-H and the hydroxyl group) and basic sites (the pyridazine ring nitrogens). This allows for ionization at different pH values, a property that can be leveraged to dramatically enhance solubility[3].

The interplay between the polar functional groups, which seek to interact with polar solvents, and the strong intermolecular forces within the crystal lattice, which resist dissolution, is the primary reason for its often-limited solubility.

Q2: Why is my compound not dissolving in common solvents like methanol or ethyl acetate?

A: This is a common observation for complex heterocyclic compounds. The issue often lies in a mismatch between the solvent's properties and the high crystal lattice energy of the solute.

  • Methanol: While polar and protic, methanol may not be a sufficiently powerful solvent to break apart the highly ordered, hydrogen-bonded crystal structure of solid 7H-pyrrolo[2,3-c]pyridazin-4-ol.

  • Ethyl Acetate: This solvent is polar aprotic but has limited hydrogen bonding capability. It is often a poor choice for solutes that rely heavily on hydrogen bonding for solvation.

In essence, the energy gained from the solvent interacting with individual molecules is insufficient to overcome the energy required to break the crystal lattice. For such compounds, more powerful polar aprotic solvents like DMSO or DMF are often required as a starting point[4].

Q3: What is a good starting solvent for this compound?

A: Based on empirical data for structurally similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is an excellent first choice[4]. Its high polarity and strong hydrogen bond accepting character are well-suited to solvating multifunctional molecules like this one. N,N-Dimethylformamide (DMF) is another strong alternative.

Q4: Can I heat the mixture to improve solubility? What are the risks?

A: Yes, increasing the temperature will almost always increase both the rate of dissolution and the equilibrium solubility of a solid in a liquid[5]. However, this must be done with caution.

  • Benefits: Heating provides the energy needed to overcome the crystal lattice energy, allowing more solute to dissolve.

  • Risks: The primary risk is compound degradation . Heterocyclic compounds can be thermally labile. It is crucial to know the decomposition temperature of your material if possible. Always start with gentle heating (e.g., 40-50 °C) and monitor for any color changes that might indicate degradation. A secondary risk is that the compound may precipitate out of solution upon cooling, which can be problematic for reactions or analyses that require it to remain in solution at room temperature.

Section 2: Troubleshooting Workflow: A Step-by-Step Guide

Navigating solubility issues requires a logical, stepwise approach. The following workflow is designed to efficiently identify a suitable solvent system for your experiment.

G cluster_0 cluster_1 Step 1: Initial Screening cluster_2 cluster_3 Step 2: Thermal & Co-Solvent Methods cluster_4 cluster_5 Step 3: pH Modification cluster_6 cluster_7 A Start: Insoluble 7H-pyrrolo[2,3-c]pyridazin-4-ol B Test High-Polarity Aprotic Solvents (e.g., DMSO, DMF, NMP) at RT A->B C Soluble? B->C D Gentle Heating (40-60°C) C->D No J Success: Proceed with Experiment C->J Yes E Test Co-Solvent Systems (e.g., DMSO/MeOH, DMF/CH2Cl2) D->E F Soluble? E->F G Add Basic Modifier (e.g., aq. NaOH, Et3N) to create anionic salt F->G No F->J Yes H Add Acidic Modifier (e.g., aq. HCl, TFA) to create cationic salt G->H I Soluble? H->I I->J Yes K Consult Advanced Formulation (e.g., Solid Dispersions, Excipients) I->K No

Caption: A decision workflow for systematically troubleshooting the solubility of 7H-pyrrolo[2,3-c]pyridazin-4-ol.

Data Presentation: Recommended Solvents for Initial Screening

The table below provides a list of solvents to guide your initial screening experiments, categorized by their functional class.

SolventClassPolarity IndexBoiling Point (°C)Key Considerations
N,N-Dimethylformamide (DMF) Polar Aprotic6.4153Excellent solvent, but high boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2189Powerful solvent, hygroscopic. Can be difficult to remove completely.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic6.7202Very strong solvent, very high boiling point. Use when others fail.
Methanol (MeOH) Polar Protic5.165Good for reactions, but may have limited solubilizing power for this compound.
Ethanol (EtOH) Polar Protic4.378Less polar than methanol; often used in co-solvent systems.
Tetrahydrofuran (THF) Polar Aprotic4.066Moderate polarity; can be a good co-solvent. Peroxide formation risk.
Dichloromethane (DCM) Halogenated3.140Low boiling point, good for extractions, but likely a poor solvent on its own.
Toluene Nonpolar2.4111Unlikely to be effective alone, but useful for understanding polarity limits.

Section 3: In-Depth Experimental Protocols

Protocol 3.1: Standardized Small-Scale Solubility Assessment

Objective: To qualitatively and quantitatively estimate the solubility of the compound in a range of solvents.

Methodology:

  • Preparation: Weigh 1.0 mg of 7H-pyrrolo[2,3-c]pyridazin-4-ol into a small, clear glass vial (e.g., 1-dram vial) equipped with a small magnetic stir bar.

  • Initial Solvent Addition: Add a measured aliquot of the first test solvent (e.g., 100 µL) to the vial. This corresponds to an initial concentration of 10 mg/mL.

  • Agitation: Cap the vial and stir vigorously at room temperature for 15-30 minutes.

  • Observation: Visually inspect the vial against a dark background.

    • Completely Dissolved: The solution is clear with no visible solid particles. The compound is soluble at ≥10 mg/mL.

    • Partially Dissolved/Suspension: Solid particles remain. Proceed to the next step.

  • Incremental Addition: If the solid is not fully dissolved, add another 100 µL of solvent (total volume 200 µL, concentration now 5 mg/mL). Stir for another 15-30 minutes and re-observe.

  • Titration: Continue adding solvent in measured aliquots (e.g., doubling the volume each time) and stirring until the solid is completely dissolved. Record the final volume to calculate the approximate solubility (in mg/mL).

  • Documentation: Repeat for each solvent listed in the screening table and record your observations systematically.

Protocol 3.2: Co-Solvent System Evaluation

Objective: To enhance solubility by using a mixture of a strong solvent and a weaker, but experimentally necessary, co-solvent.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a strong solvent where it is highly soluble (e.g., 50 mg/mL in DMSO).

  • Titration: In a separate vial, place a known volume of the desired weaker co-solvent (e.g., 1 mL of ethanol).

  • Incremental Addition: While stirring, add small, measured aliquots (e.g., 10 µL) of the concentrated DMSO stock solution to the ethanol.

  • Observation: After each addition, observe the solution for any signs of precipitation (cloudiness, formation of solid).

  • Endpoint: The point at which precipitation first occurs and persists defines the solubility limit in that specific co-solvent ratio. This helps identify the maximum tolerable amount of the anti-solvent for your experiment.

Protocol 3.3: pH-Dependent Solubility Testing

Objective: To determine if altering the pH can ionize the compound and improve its solubility in polar protic or aqueous systems.

Caption: Ionization states of 7H-pyrrolo[2,3-c]pyridazin-4-ol under acidic and basic conditions.

Methodology:

  • Preparation: Place 1.0 mg of the compound into two separate vials.

  • Solvent Addition: Add 500 µL of a suitable protic solvent (e.g., methanol or a methanol/water mixture) to each vial. The compound will likely remain as a suspension.

  • Acidification: To the first vial, add a 1M solution of hydrochloric acid (HCl) in methanol dropwise (e.g., 5 µL at a time). Stir and observe for dissolution after each addition.

  • Basification: To the second vial, add a 1M solution of sodium hydroxide (NaOH) dropwise. Stir and observe for dissolution.

  • Analysis: If the compound dissolves under acidic or basic conditions, it confirms that the resulting salt form has significantly higher solubility. This is a powerful technique for preparing aqueous solutions or for reactions sensitive to pH.

Section 4: Understanding the Science: Causality in Solubility

The experimental choices described above are grounded in fundamental physical chemistry. The solubility of a crystalline solid is governed by the thermodynamic balance between its crystal lattice energy and the solvation energy[2].

  • Crystal Lattice Energy: This is the energy that holds the molecules together in a solid, ordered state. For 7H-pyrrolo[2,3-c]pyridazin-4-ol, the planar structure and extensive intermolecular hydrogen bonding lead to a high lattice energy, making it difficult to break apart.

  • Solvation Energy: This is the energy released when solvent molecules arrange themselves around and interact with the individual solute molecules. Favorable interactions (like hydrogen bonds between the solvent and the solute's -OH/-NH groups) result in a higher solvation energy.

Dissolution occurs only when the solvation energy is large enough to overcome the crystal lattice energy.

Our troubleshooting workflow is a systematic search for a solvent or condition that shifts this balance in favor of dissolution:

  • Steps 1 & 2 (Solvent Choice, Heat, Co-solvents): These methods aim to maximize the solvation energy. Strong polar aprotic solvents like DMSO are excellent hydrogen bond acceptors, leading to strong, favorable interactions. Co-solvents can disrupt the solvent's self-association, sometimes creating a more favorable environment for the solute. Heat provides the activation energy needed to break the lattice apart[5].

  • Step 3 (pH Modification): This method fundamentally changes the solute itself. By converting the neutral molecule into an ion (a salt), we introduce strong ion-dipole interactions with polar solvents. These interactions are typically much stronger than standard hydrogen bonds, leading to a massive increase in solvation energy and, consequently, a dramatic improvement in solubility[3]. This is the most common strategy used in the pharmaceutical industry to solubilize drug candidates for administration[6].

By understanding these principles, you can move beyond simple trial-and-error and make informed, rational decisions to overcome the solubility challenges presented by 7H-pyrrolo[2,3-c]pyridazin-4-ol and other complex heterocyclic molecules.

References

  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews. [Link]

  • Wang, J., et al. (2014). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data. [Link]

Sources

Purification methods for polar 7H-pyrrolo[2,3-c]pyridazin-4-ol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocycle Purification Hub Ticket Subject: Purification Protocols for Polar 7H-pyrrolo[2,3-c]pyridazin-4-ol Intermediates Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Introduction: The "Brick Dust" Challenge

Welcome to the support hub. You are likely here because your target molecule—a 7H-pyrrolo[2,3-c]pyridazin-4-ol derivative—is behaving like "brick dust": insoluble in non-polar solvents, streaking on silica gel, or crashing out as an amorphous gum.[1]

This behavior is not accidental; it is intrinsic to the lactam-lactim tautomerism of the pyridazine core. While IUPAC naming often defaults to the "4-ol" (hydroxyl) form, in the solution phase (especially in polar media), these molecules predominantly exist as the 4-oxo (lactam) tautomer.[1] This creates a rigid, planar system with high dipole moments and aggressive hydrogen-bonding capabilities, rendering standard "Hexane/Ethyl Acetate" chromatography useless.[1]

This guide provides three validated workflows to isolate high-purity material without losing yield to the "baseline blues."

Module 1: The Science of Stickiness (Tautomerism)

Before attempting purification, you must understand the species you are handling. The "4-ol" implies a phenol-like behavior, but the molecule acts more like a pyridazinone.

Key Insight: The NH of the pyrrole ring (position 7) and the amide-like motif of the pyridazinone ring create a "push-pull" electronic system. On standard silica (SiO₂), the acidic silanols bind irreversibly to the basic pyridazine nitrogens, while the lactam carbonyl interacts with the hydration layer of the silica.[1]

Visualizing the Equilibrium

Tautomerism cluster_0 Dominant in Polar Solvents / Solid State cluster_1 Minor Species (Transient) Lactam Lactam Form (4-oxo) High Polarity Strong H-Bond Donor/Acceptor Lactim Lactim Form (4-hydroxy) Aromatic Character Lower Polarity Lactam->Lactim  Tautomerization (Rapid eq.)   Silica Silica Gel Surface (Acidic Silanols) Lactam->Silica Strong Adsorption (Streaking)

Figure 1: The Lactam-Lactim equilibrium dictates solubility.[1] The dominant Lactam form binds aggressively to standard silica gel.[1]

Module 2: The "Isoelectric Crash" (Primary Isolation)

Applicability: Crude reaction mixtures (e.g., after diazonium cyclization or hydrazine condensation).[1] Principle: These molecules are amphoteric.[1] They have an acidic pyrrole NH (


) and a basic pyridazine nitrogen.[1] Isolation is best achieved by finding the pH "sweet spot" where solubility is minimized.
Protocol: Controlled Acidification
  • Dissolution: If your crude is a solid/gum, dissolve it in the minimum amount of 1N NaOH (aq).[1] The high pH deprotonates the pyrrole, forming a soluble sodium salt.

  • Filtration: Filter this basic solution through Celite to remove insoluble palladium black or polymeric byproducts.[1]

  • The Crash:

    • Place the filtrate in an ice bath.

    • Slowly add Glacial Acetic Acid or 1N HCl dropwise with vigorous stirring.

    • Critical Endpoint: Monitor pH. As you approach pH 5–6 , the neutral species will precipitate.

    • Note: Do not overshoot to pH < 2, or you may protonate the pyridazine nitrogen, re-dissolving the compound as a cation.

  • Digestion: Stir the resulting slurry for 30 minutes to allow crystal growth (Ostwald ripening).

  • Wash: Filter and wash the cake with Water followed by Cold Ethanol/Ether (1:1) .

Data: Solvent Compatibility for Trituration

Solvent SystemOutcomeUse Case
Water InsolubleRemoving inorganic salts (NaCl, NaOAc).[1]
Diethyl Ether InsolubleRemoving non-polar impurities/starting materials.
Ethanol (Cold) Slightly SolubleRemoving organic byproducts (use sparingly).[1]
DCM InsolubleRemoving uncylized intermediates.

Module 3: Chromatography Solutions (When Precipitation Fails)

If the "Crash" yields a gum or impure solid, you must use chromatography. Standard Normal Phase (NP) will likely fail.[1]

Option A: "Doped" Normal Phase (The Band-Aid)

If you must use silica, you must deactivate the silanols.[1]

  • Stationary Phase: Standard Flash Silica (40–63 µm).[1]

  • Mobile Phase: DCM : Methanol (90:10 to 80:20).[1]

  • The Additive (Crucial): Add 1% NH₄OH (aq) or 0.5% Triethylamine to the mobile phase.[1]

    • Mechanism:[1][2][3] The base competes for the acidic silanol sites, allowing your amine-rich product to elute without tailing.

Option B: Reverse Phase (The Professional Fix)

This is the gold standard for polar heterocycles.[1]

  • Stationary Phase: C18 (ODS) Flash Cartridge.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.[1]

  • Gradient: 0% B to 40% B over 15 CV (Column Volumes).

    • Note: These compounds often elute early (5–20% B).[1]

Decision Tree: Selecting the Method

PurificationLogic Start Crude Mixture SolubilityCheck Is it soluble in DCM? Start->SolubilityCheck NP_Chrom Normal Phase Silica (DCM/MeOH) SolubilityCheck->NP_Chrom Yes WaterCheck Can it be dissolved in dilute Base (NaOH)? SolubilityCheck->WaterCheck No YesDCM Yes NoDCM No (Most Likely) Precipitation Acid/Base Precipitation (Isoelectric Point) WaterCheck->Precipitation Yes RP_HPLC Reverse Phase (C18) Water/ACN WaterCheck->RP_HPLC No (Forms Gum)

Figure 2: Logical flow for selecting the purification method based on solubility profiles.

Module 4: Frequently Asked Questions (FAQ)

Q: My product is stuck on the C18 column even at 100% Acetonitrile. A: You likely have the "aggregation" issue.[1] Polar heterocycles can stack in solution.[1]

  • Fix: Switch the organic modifier to Methanol (better solvation of H-bonds) or add a co-solvent like THF to the mobile phase.[1] Ensure your loading solvent (DMSO/DMF) volume is minimized (<5% of column volume).[1]

Q: The NMR shows the product is pure, but it contains 10% Palladium. A: The nitrogen-rich core is a "sponge" for transition metals.

  • Fix: Dissolve the material in DMF/DMSO and treat with SiliaMetS® Thiol or QuadraPure™ TU resin scavengers at 50°C for 2 hours. Filter and re-precipitate.

Q: I see two spots on TLC, but they merge into one peak on LC-MS. A: This is classic tautomerism on silica. The silica separates the lactam and lactim forms slightly, but they re-equilibrate instantly in solution.

  • Fix: Do not try to separate them.[1] Collect both "spots" together. Rely on HPLC (Reverse Phase) for purity assessment, not TLC.

References

  • Synthesis of Pyrrolo[2,3-c]pyridazines

    • Source: Butin, A. V., et al. "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores."[1] ChemRxiv, 2021.[1]

    • Relevance: Describes the "nitrogen walk" synthesis and solubility challenges of the 7H-pyrrolo[2,3-c]pyridazine core.
  • Tautomerism in Fused Pyridazinones

    • Source: Katritzky, A. R., et al. "Lactam-lactim Tautomerism in Heterocycles."[1][4] Advances in Heterocyclic Chemistry.

    • Relevance: Foundational text explaining the preference for the oxo-form in aqueous/polar media and its impact on isol
  • General Purification of Polar Heterocycles

    • Source: Armarego, W. L. F.[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.

    • Relevance: Standard protocols for pKa-based precipitation and tritur
    • [1]

  • Solid-Liquid Solubility Models

    • Source:European Journal of Pharmaceutical Sciences, 2020.[1] "Solubility of solid intermediate of pharmaceutical compounds."

    • Relevance: Provides data on solubility of polar intermediates (like pyrazolones/pyridazinones)

Sources

Controlling O- vs N-alkylation selectivity in pyrrolopyridazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling O- vs. N-Alkylation Selectivity

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrrolopyridazine scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of O- vs. N-alkylation reactions. As Senior Application Scientists, we have designed this resource to be a practical, field-proven tool that not only gives you protocols but also explains the "why" behind the experimental choices.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of N- and O-alkylated products in my pyrrolopyridazine reaction. What are the key factors that control this selectivity?

A1: The regioselectivity of alkylating ambident nucleophiles like pyrrolopyridazines is a classic challenge in synthetic chemistry.[1][2] The outcome of your reaction, whether it favors N-alkylation or O-alkylation, is primarily governed by a delicate interplay of several factors:

  • The Hard and Soft Acids and Bases (HSAB) Principle: This is a fundamental concept to grasp.[1] In the pyrrolopyridazine anion, the nitrogen atom is generally considered a "softer" nucleophilic center, while the oxygen atom is a "harder" nucleophilic center. According to the HSAB principle, hard electrophiles (acids) prefer to react with hard nucleophiles (bases), and soft electrophiles prefer to react with soft nucleophiles.

    • Hard Electrophiles (e.g., dimethyl sulfate, alkyl sulfonates) will tend to favor O-alkylation .

    • Soft Electrophiles (e.g., alkyl iodides, benzyl bromide) will preferentially lead to N-alkylation .

  • Kinetic vs. Thermodynamic Control: These two concepts dictate the final product distribution based on reaction conditions.[3]

    • Kinetic Control (lower temperatures, strong non-coordinating bases, short reaction times) favors the fastest-forming product, which is often the result of attack by the most nucleophilic center.

    • Thermodynamic Control (higher temperatures, longer reaction times, equilibrating conditions) favors the most stable product. In many heterocyclic systems, the N-alkylated product is thermodynamically more stable.

  • Solvent: The choice of solvent plays a crucial role in solvating the nucleophile and the counter-ion.[2]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are excellent at solvating cations, leaving the anionic nucleophile more "naked" and reactive. This often favors N-alkylation.[4][5]

    • Polar Protic Solvents (e.g., ethanol, water) can hydrogen-bond with the harder oxygen atom, potentially hindering its reactivity and thus favoring N-alkylation.

  • Base and Counter-ion: The base used to deprotonate the pyrrolopyridazine and the resulting counter-ion can influence the reaction's regioselectivity.

    • Strong, non-coordinating bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents often promote N-alkylation.[6][7]

    • The nature of the cation (e.g., Li+, Na+, K+, Cs+) can also play a role through coordination effects.

Q2: I want to selectively achieve N-alkylation of my pyrrolo[3,4-d]pyridazinone. What is a good starting protocol?

A2: Achieving selective N-alkylation is a common goal. Based on established procedures for related heterocyclic systems and specific examples for pyrrolopyridazines, the following protocol provides a robust starting point.[6][7]

Experimental Protocol: Selective N-Alkylation of a Pyrrolo[3,4-d]pyridazinone

Materials:

  • Pyrrolo[3,4-d]pyridazinone substrate

  • Alkylating agent (e.g., alkyl halide) (1.1 - 1.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF) for washing NaH (optional)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the required amount of sodium hydride (1.2 eq.).

  • Optional but recommended: Wash the NaH with anhydrous THF to remove the mineral oil, then carefully decant the THF.

  • Add anhydrous, degassed DMF to the flask to create a suspension of NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the pyrrolo[3,4-d]pyridazinone substrate (1.0 eq.) in anhydrous, degassed DMF.

  • Add the substrate solution dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 1-2 hours to ensure complete deprotonation.

  • Dissolve the alkylating agent (1.1 - 1.2 eq.) in a small amount of anhydrous, degassed DMF.

  • Add the alkylating agent solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Suggestions & Solutions
Low to No Conversion 1. Inefficient Deprotonation: The base may be old or deactivated. The substrate may be a weaker acid than anticipated. 2. Inactive Alkylating Agent: The alkylating agent may have degraded. 3. Steric Hindrance: Bulky substituents on the pyrrolopyridazine or the alkylating agent can slow down the reaction.[8]1. Use fresh, high-quality base. Consider a stronger base if necessary (e.g., LDA), but be mindful of potential side reactions. Ensure anhydrous conditions as water will quench the base. 2. Use a fresh bottle of the alkylating agent. Consider a more reactive one (e.g., switching from an alkyl chloride to an alkyl iodide). 3. Increase the reaction temperature and/or reaction time. Be aware that this may also affect selectivity.
Mixture of N- and O-Alkylated Products 1. Incorrect Choice of Electrophile: A "borderline" hard/soft electrophile was used. 2. Reaction Conditions Favoring Both Pathways: The temperature or solvent system may allow for both kinetic and thermodynamic pathways to be competitive.1. To favor N-alkylation , use a softer electrophile like an alkyl iodide. To favor O-alkylation , use a harder electrophile like dimethyl sulfate or an alkyl tosylate. 2. For N-alkylation , try running the reaction at a lower temperature for a longer period. For O-alkylation , higher temperatures might favor the thermodynamic product, but this can be system-dependent.
Formation of Di-alkylated or Other Side Products 1. Excess Alkylating Agent or Base: Using too much of these reagents can lead to further reactions. 2. Reaction with Solvent: The base or a reactive intermediate may be reacting with the solvent (e.g., DMF).1. Carefully control the stoichiometry. Use no more than 1.1-1.2 equivalents of the alkylating agent and base. 2. Consider switching to a less reactive solvent like THF, although this may affect solubility and reaction rates.
Product Degradation During Workup 1. Acid/Base Sensitivity: The product may not be stable to the acidic or basic conditions of the workup.[3]1. Perform a small-scale stability test. Before quenching the main reaction, take a small aliquot and treat it with your planned workup solution. Analyze by TLC to see if degradation occurs. If so, use a milder quenching agent (e.g., saturated sodium bicarbonate instead of a strong acid).

Visualizing the Selectivity Challenge

The choice between N- and O-alkylation can be visualized as a decision tree, where each reaction parameter guides the outcome towards the desired product.

G start Pyrrolopyridazine Alkylation electrophile Choice of Electrophile start->electrophile conditions Reaction Conditions start->conditions hard_soft Hard vs. Soft (HSAB) electrophile->hard_soft kinetic_thermo Kinetic vs. Thermodynamic conditions->kinetic_thermo soft_e Soft Electrophile (e.g., Alkyl Iodide) hard_soft->soft_e Soft hard_e Hard Electrophile (e.g., Alkyl Sulfate) hard_soft->hard_e Hard low_temp Low Temperature Short Time kinetic_thermo->low_temp Kinetic Control high_temp High Temperature Long Time kinetic_thermo->high_temp Thermodynamic Control n_alkylation Favors N-Alkylation soft_e->n_alkylation o_alkylation Favors O-Alkylation hard_e->o_alkylation low_temp->n_alkylation high_temp->o_alkylation Often O-alkylation (product stability dependent)

Caption: Decision tree for controlling N- vs. O-alkylation.

References

  • MDPI. (2021, June 4). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Retrieved from [Link]

  • Arkat USA. (n.d.). Pyrrolo[1,2-b]pyridazines. A revisit. Retrieved from [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • PMC. (n.d.). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Retrieved from [Link]

  • MDPI. (2023, July 19). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. Retrieved from [Link]

  • PMC - NIH. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. Retrieved from [Link]

  • OUCI. (n.d.). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • PMC. (2023, July 19). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • Vedantu. (n.d.). Ambident nucleophile. Retrieved from [Link]

  • MDPI. (2024, October 7). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • PubMed. (2021, March 1). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Reactions of glycidyl derivatives with ambident nucleophiles; part 2: amino acid derivatives. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • PMC. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H). Retrieved from [Link]

  • MDPI. (2020, November 14). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Retrieved from [Link]

  • MDPI. (2023, July 18). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of N-alkylated pyrrolopyrimidines under basic conditions... Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and Properties of Novel Highly Fluorescent Pyrrolopyridazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • ACS Omega. (2024, May 19). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Retrieved from [Link]

  • Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]

  • PMC. (n.d.). Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. Retrieved from [Link]

  • RSC Publishing. (n.d.). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Retrieved from [Link]

  • MDPI. (2017, May 19). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

  • PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • SZTE. (2022, February 2). SN2 Reactions with an Ambident Nucleophile: A Benchmark Ab Initio Study of the CN– + CH3Y [Y = F, Cl, Br, and I] Systems. Retrieved from [Link]

  • MDPI. (2024, September 6). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. Retrieved from [Link]

  • MDPI. (2016, January 28). An Update on the Synthesis of Pyrrolo[11][12]benzodiazepines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

  • PMC. (n.d.). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Retrieved from [Link]

  • PMC. (2011, September 6). Selectivity in C-alkylation of dianions of protected 6-methyluridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Reactions. Retrieved from [Link]
    
  • PMC. (n.d.). SN2 Reactions with an Ambident Nucleophile: A Benchmark Ab Initio Study of the CN– + CH3Y [Y = F, Cl, Br, and I] Systems. Retrieved from [Link]

  • PMC. (2024, November 19). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Retrieved from [Link]

Sources

Troubleshooting low reactivity at the C-4 position of pyrrolopyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolo[1,2-b]pyridazine Chemistry Topic: Troubleshooting Low Reactivity at the C-4 Position Ticket ID: CHEMSUP-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering low reactivity at the C-4 position of a pyrrolo[1,2-b]pyridazine scaffold. This is a known bottleneck in the synthesis of JAK and HER2 kinase inhibitors. Unlike the highly reactive 4-chloropyrimidine or 4-chloroquinazoline, the pyrrolo[1,2-b]pyridazine core is electronically "confused." The electron-rich pyrrole ring donates


-electron density into the pyridazine ring, effectively deactivating the C-4 position toward nucleophilic aromatic substitution (SNAr).

This guide provides a diagnostic framework to overcome this deactivation using electronic activation, transition metal catalysis, or route redesign.

Module 1: Diagnostic Framework (The "Why")

Before optimizing conditions, you must understand the electronic landscape of your substrate.

The Deactivation Mechanism: In a standard 4-chloropyridazine, the adjacent nitrogens pull electron density, making C-4 electron-deficient (electrophilic). In pyrrolo[1,2-b]pyridazine , the bridgehead nitrogen (N5) and the pyrrole ring act as an electron pump. The lone pair from the pyrrole nitrogen participates in resonance that pushes electron density into the pyridazine ring, specifically shielding C-4 from nucleophilic attack.

Visualizing the Problem: The following diagram illustrates the resonance contribution that deactivates the C-4 chloride.

ResonanceDeactivation cluster_0 Electronic Deactivation Mechanism Pyrrole Pyrrole Ring (Electron Rich) Bridgehead Bridgehead Nitrogen (Donates Lone Pair) Pyrrole->Bridgehead Resonance C4 C-4 Position (Target Carbon) Bridgehead->C4 Increases e- Density Nucleophile Incoming Nucleophile (Amine/Alkoxide) C4->Nucleophile Repulsion (High Activation Energy) caption Fig 1. The bridgehead nitrogen donates density to C-4, reducing its electrophilicity and hindering S_NAr.

Module 2: Troubleshooting SNAr (Protocol A)

If you are committed to SNAr (metal-free), you must artificially increase the electrophilicity of the ring.

The "Acid Spike" Technique: Standard bases (TEA, DIPEA) often fail because they do not address the electronic richness of the ring. Adding a Brønsted acid protonates the pyridazine nitrogen (N1 or N2), converting the substrate into a cationic species. This restores the electron-withdrawing nature of the ring, activating C-4 for attack.

Optimization Matrix:

VariableStandard (Fail)Optimized (Try This) Rationale
Solvent EtOH, THFn-BuOH, NMP, or DMSO High boiling point required (120°C+). n-BuOH allows reflux at ~118°C.
Additive None / Base1.0 eq. HCl (4M in dioxane) or TFA Protonates the ring N, increasing electrophilicity at C-4.
Leaving Group -Cl-I or -OTs Iodide is a better leaving group; consider Finkelstein exchange (NaI) in situ.
Microwave OptionalHighly Recommended 140°C–160°C for 30–60 mins overcomes the high activation barrier.

Step-by-Step Acid-Mediated Protocol:

  • Dissolve 4-chloropyrrolo[1,2-b]pyridazine (1.0 eq) in n-BuOH (0.2 M).

  • Add the amine nucleophile (2.0–3.0 eq).

  • Critical Step: Add conc. HCl or TFA (1.0 eq). Note: If your amine is acid-sensitive, skip this and go to Module 3.

  • Microwave at 150°C for 45 minutes.

  • Workup: Neutralize with sat. NaHCO₃ before extraction.

Module 3: Transition Metal Catalysis (Protocol B)

When SNAr fails due to the electron-rich nature of the scaffold, Palladium-catalyzed Buchwald-Hartwig amination is the industry standard solution.

The Challenge: Because the C-Cl bond is electron-rich (similar to an unactivated aryl chloride), the Oxidative Addition step is rate-limiting. You need a catalyst system designed for difficult aryl chlorides.

Ligand Selection Guide:

  • Primary Amines: BrettPhos or tBuBrettPhos . These bulky, electron-rich ligands facilitate oxidative addition into deactivated chlorides.

  • Secondary Amines: RuPhos or Xantphos . RuPhos is exceptional for secondary amines and minimizes β-hydride elimination.

  • Sterically Hindered Amines: Sphos or Ad2nBuP (CataCXium A) .

Buchwald-Hartwig Protocol for Deactivated Scaffolds:

  • Vessel: Dry microwave vial (purged with Ar/N₂).

  • Catalyst Loading:

    • Pd source: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂ (if using Xantphos).

    • Better Option: Use precatalysts like Xantphos Pd G4 or BrettPhos Pd G4 to ensure active species generation.

  • Base: Cs₂CO₃ (2.0 eq) is standard. If the substrate is base-stable, NaOtBu (1.5 eq) is stronger and faster.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene .

  • Conditions: 100°C–110°C (overnight) or 130°C (MW, 1 h).

Decision Logic for Catalyst Selection:

CatalystLogic Start S_NAr Failed at C-4? AmineType Identify Nucleophile Type Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Brett Ligand: BrettPhos Precat: BrettPhos Pd G4 Base: NaOtBu Primary->Brett RuPhos Ligand: RuPhos Precat: RuPhos Pd G4 Base: NaOtBu Secondary->RuPhos BaseSens Base Sensitive? Cesium Switch Base to: Cs2CO3 or K3PO4 BaseSens->Cesium Yes (Esters/Nitriles) Brett->BaseSens Check FG RuPhos->BaseSens Check FG

Module 4: Alternative Routes (Route Redesign)

If direct functionalization of the C-4 chloride is impossible (e.g., due to steric crowding or competing reactivity), you must build the ring around the substituent.

The Cycloaddition Strategy (Mesoionic Route): Instead of displacing a leaving group, synthesize the pyrrolo[1,2-b]pyridazine ring with the substituent already in place.

  • Reaction: [3+2] Cycloaddition.

  • Reagents: Mesoionic oxazolo-pyridazinones + Electron-deficient alkynes (or functionalized alkynes).

  • Advantage: This method builds the core and can introduce complexity at C-4/C-5 without relying on nucleophilic attack.

FAQs: Common Pitfalls

Q: I see starting material consumption but no product. The mass spec shows M+16.

  • A: You are likely hydrolyzing the chloride to the hydroxyl (lactam form). This happens if your solvent is "wet" or if you use hygroscopic bases like KOH/NaOH.

    • Fix: Switch to anhydrous dioxane and Cs₂CO₃. Use molecular sieves.

Q: Can I use copper catalysis (Ullmann)?

  • A: Generally, no.[1] Copper requires higher temperatures (140°C+) which can degrade the electron-rich pyrrole ring. Pd-catalysis is milder and more selective for this scaffold.

Q: My reaction works for morpholine but fails for aniline.

  • A: Aniline is a weaker nucleophile. The "Acid Spike" method (Module 2) usually fails for anilines. You must use Buchwald-Hartwig conditions (BrettPhos) for aryl amines.

References

  • Synthesis and Reactivity of Pyrrolo[1,2-b]pyridazines

    • Title: Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
    • Source: MDPI (Molecules), 2023.
    • URL:[Link]

  • Kinase Inhibitor Applications (JAK/HER2)

    • Title: Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors.[2][3]

    • Source: ResearchGate (J. Med. Chem), 2025.[4]

    • URL:[Link]

  • Buchwald-Hartwig Troubleshooting

    • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
    • Source: WuXi AppTec.
    • URL:[Link]

  • Analogous Reactivity (Pyrrolo[2,3-d]pyrimidine)

    • Title: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.[5]

    • Source: ChemicalBook.

Sources

Minimizing side reactions during the chlorination of 7H-pyrrolo[2,3-c]pyridazin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chlorination of 7H-pyrrolo[2,3-c]pyridazin-4-ol

Ticket ID: CHEM-SUP-7PP-CL Subject: Optimization & Troubleshooting for Deoxychlorination of Pyrrolopyridazine Cores Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemistry at a Glance

The conversion of 7H-pyrrolo[2,3-c]pyridazin-4-ol (often existing as its lactam tautomer, 4,7-dihydro-4-oxo-7H-pyrrolo[2,3-c]pyridazine ) to the 4-chloro derivative is a critical gateway step in synthesizing kinase inhibitors (e.g., ERK, JAK).

While homologous to the ubiquitous 7H-pyrrolo[2,3-d]pyrimidine (deazapurine) system, the [2,3-c]pyridazine isomer presents unique challenges due to the adjacent nitrogen atoms in the pyridazine ring. The electron-deficient nature of the pyridazine ring renders the C-Cl bond susceptible to hydrolysis, while the pyrrole NH remains a nucleophilic "trap" for phosphorylating agents.

Standard Protocol Baseline:

  • Reagent: Phosphorus oxychloride (POCl₃).[1][2][3][4]

  • Solvent: Acetonitrile (MeCN) or Toluene (preferred over neat POCl₃ for scale-up).

  • Catalyst: N,N-Dimethylformamide (DMF) or N,N-Dimethylaniline (PhNMe₂).

Mechanistic Insight & Visualization

To troubleshoot effectively, you must visualize the "Invisible" intermediates.[5] The reaction does not proceed directly; it requires the formation of a reactive electrophile.

Figure 1: Reaction Pathway & Failure Points

ChlorinationMechanism Start Substrate (Lactam Form) Tautomer Tautomerization (Lactim -OH) Start->Tautomer Equilibrium Side1 Side Rxn A: N-Phosphorylation (If NH unprotected) Start->Side1 Direct Attack on NH Activated Phosphorodichloridate Intermediate Tautomer->Activated + POCl3 Product 4-Chloro-Product Activated->Product + Cl- (Nucleophilic Attack) Side3 Side Rxn C: 'Black Tar' (Polymerization) Activated->Side3 Overheating/Neat Vilsmeier Vilsmeier Reagent Vilsmeier->Activated Catalysis (DMF) Side2 Side Rxn B: Hydrolysis (Acidic Workup) Product->Side2 Hot Acidic H2O

Caption: Mechanistic pathway showing the critical activation step and the three primary diversion points leading to side reactions.

Troubleshooting Guide (Symptom-Based)

Issue #1: The "Black Tar" Scenario

Symptom: The reaction mixture turns viscous and black; yield is negligible. Diagnosis: Uncontrolled exotherm leading to polymerization of the electron-rich pyrrole ring, or "charring" due to lack of solvent.

VariableRecommendationScientific Rationale
Solvent Switch to Toluene or MeCN. Running "neat" in POCl₃ creates high local concentrations. Toluene precipitates the amine salts, keeping the mixture cleaner.
Temperature Stepwise Heating. Do not go straight to reflux (105°C). Heat to 60°C for 1 hour, then 80°C. This allows the O-phosphorylation to occur gently before the harder Cl-displacement.
Base Use N,N-Dimethylaniline. Acts as an acid scavenger (HCl sponge) without being nucleophilic enough to cause side reactions. Prevents acid-catalyzed polymerization.
Issue #2: "The Product Disappears" (Hydrolysis)

Symptom: TLC shows conversion during reaction, but LCMS shows only starting material (OH) after aqueous workup. Diagnosis: The C4-Cl bond in pyridazines is labile. Hot acidic water (generated by quenching POCl₃) hydrolyzes the chloride back to the alcohol.

Protocol Fix (The "Reverse Quench"):

  • Cool the reaction mixture to <10°C.

  • Pour the reaction mixture INTO ice-water (or ice/NaHCO₃), not water into the reaction.

  • pH Control: Maintain pH 7–8 during extraction. Avoid strong bases (NaOH) which can promote nucleophilic attack by hydroxide.

  • Speed: Extract immediately into DCM or EtOAc. Do not let the aqueous layer sit.

Issue #3: Incomplete Conversion / Stuck Reaction

Symptom: 50% starting material remains despite refluxing for 12 hours. Diagnosis: Poor solubility of the lactam or insufficient electrophilicity of POCl₃.

The "Vilsmeier Boost": Add 5–10 mol% DMF (Dimethylformamide).

  • Mechanism:[2][5][6][7][8][9] DMF reacts with POCl₃ to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than POCl₃ alone. It transfers the chlorine to the heterocycle more efficiently [1].

Advanced Optimization: Protecting Groups & Regioselectivity

If the standard protocol fails due to N-phosphorylation (observed as a polar spot on TLC that doesn't move), you must block the pyrrole nitrogen.

Decision Tree: Protection Strategy

ProtectionStrategy Start Is N-Phosphorylation Observed? No Proceed with Standard POCl3/PhNMe2 Start->No No Yes Select Protecting Group Start->Yes Yes SEM SEM (2-(Trimethylsilyl)ethoxymethyl) Yes->SEM Best for Stability Boc Boc (tert-Butyloxycarbonyl) Yes->Boc Unstable in POCl3 (Acid) Tos Tosyl (p-Toluenesulfonyl) Yes->Tos Good Alternative Result1 Result1 SEM->Result1 Requires TBAF removal (Post-reaction) Result2 Result2 Boc->Result2 AVOID: Deprotects in situ Result3 Result3 Tos->Result3 Stable; Remove with Base

Caption: Decision matrix for selecting N-protection. Note that Boc groups are generally acid-labile and unsuitable for POCl3 conditions.

Frequently Asked Questions (FAQ)

Q: Can I use SOCl₂ (Thionyl Chloride) instead of POCl₃? A: Generally, no . SOCl₂ is excellent for converting carboxylic acids to acid chlorides or alkyl alcohols to alkyl chlorides. However, for converting lactams (heterocyclic amides) to chloro-heterocycles, POCl₃ is thermodynamically superior because the formation of the P=O bond drives the reaction. SOCl₂ often requires harsher conditions or fails to activate the lactam oxygen sufficiently [2].

Q: Why does my product turn pink/red on the rotovap? A: This indicates the presence of trace acid and oxidative decomposition.

  • Fix: Wash your organic layer with saturated NaHCO₃ twice. Add a few drops of Triethylamine (Et₃N) to the rotovap flask to keep the environment slightly basic during concentration.

Q: Is the 7H-pyrrolo[2,3-c]pyridazine core commercially available? A: It is rare. Unlike the [2,3-d]pyrimidine, this scaffold is often synthesized de novo. A reliable route involves the "nitrogen walk" approach or condensation of 3-formyl-pyrroles with hydrazine derivatives [3].

References

  • M. Stare et al. "Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions."[7] Org.[7] Process Res. Dev., 2009, 13(5), 857–862.[7]

  • ACS GCI Pharmaceutical Roundtable. "Deoxychlorination Reagent Guide." ACS Green Chemistry Institute, 2024.

  • I. V. Trushkov et al. "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds." ChemRxiv, 2021.

  • H. Zhang et al. "Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine." U.S. Patent 10,738,058, 2020. (Cited for homologous workup protocols).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Tautomer-Related Analysis Issues

To: Research Scientists, Medicinal Chemists, and QC Analysts From: Senior Application Scientist, Separation Sciences Division Subject: Definitive Guide to Tautomer Peak Splitting in Pyrrolopyridazines

Introduction: The "Ghost Peak" Phenomenon

Pyrrolopyridazines are privileged scaffolds in kinase inhibitor development (e.g., JAK, SYK inhibitors). However, they present a notorious challenge in HPLC analysis: Tautomerism .

Unlike impurities, which are distinct chemical entities, tautomers are structural isomers that readily interconvert by the migration of a proton between nitrogen atoms. When the rate of this interconversion (


) is comparable to the timescale of your chromatographic separation, you do not get a single peak, nor do you get two resolved peaks. Instead, you encounter:
  • Peak Splitting: A "saddle" shape or doublet in a sample known to be 99% pure by NMR.

  • Plateaus: An elevated baseline connecting two peaks.

  • Broadening: Unexplained tailing that resists standard modifier adjustments.

This guide provides the diagnostic workflows and method development strategies to resolve these issues, moving you from confusion to a validated method.

Module 1: Diagnosis – Is it an Impurity or a Tautomer?

Before optimizing a method, you must confirm the root cause. If you try to separate a tautomer as if it were an impurity, you will waste weeks.

The Golden Standard: The Re-injection Experiment

This is the only definitive chromatographic test to distinguish tautomers from impurities.

Protocol:

  • Inject a high-concentration sample of your pyrrolopyridazine.

  • Collect the fraction corresponding to "Peak A" (the suspected tautomer or split peak) into a vial.

  • Collect the fraction corresponding to "Peak B" (if distinct) in a separate vial.

  • Wait 30–60 minutes at room temperature to allow equilibrium re-establishment.

  • Re-inject the collected fractions separately.

Interpretation:

  • Impurity: Re-injecting Peak A yields only Peak A.

  • Tautomer: Re-injecting Peak A yields both Peak A and Peak B in the original ratio.

Visualization: The Diagnostic Decision Tree

TautomerDiagnosis Start Observation: Split Peak / Doublet Step1 Step 1: Fraction Collection (Isolate Peak A) Start->Step1 Step2 Step 2: Equilibrium Period (Wait 30-60 mins) Step1->Step2 Step3 Step 3: Re-injection Step2->Step3 ResultA Result: Single Peak (A only) Step3->ResultA No equilibration ResultB Result: Doublet Re-appears (A + B) Step3->ResultB Equilibrium restored ConclusionA Conclusion: Impurity (Optimize Separation) ResultA->ConclusionA ConclusionB Conclusion: Tautomerism (Optimize Kinetics/Thermodynamics) ResultB->ConclusionB

Figure 1: Diagnostic workflow to distinguish stable impurities from dynamic tautomers.

Module 2: Thermodynamic Control (Temperature)

Once tautomerism is confirmed, the most effective "fix" is often thermal. Tautomerism is an activated process. By increasing the column temperature, you lower the energy barrier for proton transfer, increasing the interconversion rate (


).

The Goal: Push the system into the Fast Exchange Limit .

  • Slow Exchange:

    
     separation speed 
    
    
    
    Two peaks.
  • Intermediate Exchange:

    
     separation speed 
    
    
    
    Broad, distorted bridge.
  • Fast Exchange:

    
     separation speed 
    
    
    
    Single, sharp, time-averaged peak.

Experimental Protocol:

  • Set column thermostat to 25°C. Run sample.

  • Increase temperature in 10°C increments (35°C, 45°C, 55°C, up to 60°C).

  • Observe: The two peaks should migrate toward each other and eventually coalesce into a single sharp peak.

Warning: Ensure your column (e.g., hybrid silica) is stable at 60°C. Traditional silica columns may degrade if pH is also high.

Module 3: Kinetic Control (Solvent & pH)

If temperature alone does not resolve the splitting, you must alter the chemical environment to facilitate proton transfer.

1. The Solvent Effect: ACN vs. MeOH

For pyrrolopyridazines, Methanol (MeOH) is often superior to Acetonitrile (ACN).

  • Mechanism: MeOH is a protic solvent. It can act as a shuttle, donating and accepting protons to bridge the transition between Tautomer A and Tautomer B.

  • Result: This "solvent-assisted tautomerism" increases the exchange rate, sharpening the peak. ACN, being aprotic, cannot facilitate this transfer, often freezing the tautomers into a split state.

2. The pH Effect

Tautomerism is pH-dependent.

  • Neutral State: Often the slowest exchange rate (worst splitting).

  • Ionized State: Protonating (low pH) or deprotonating (high pH) the pyrrolopyridazine usually locks the molecule into a single dominant ionic form, eliminating tautomerism.

  • Recommendation: If the compound is stable, move to pH > 10 (using ammonium hydroxide/ammonium bicarbonate) or pH < 3 (using formic acid). Avoid neutral buffers (pH 6–8).

Data Summary: Impact of Conditions on Peak Shape

ParameterCondition A (Problematic)Condition B (Solution)Mechanistic Reason
Temperature 25°C (Ambient)50°C – 60°C Increases

to reach fast exchange limit (coalescence).
Organic Modifier Acetonitrile (ACN)Methanol (MeOH) Protic solvent facilitates intermolecular proton transfer.
Mobile Phase pH Neutral (pH 6–7)Basic (pH 10) or Acidic (pH 3) Ionization suppresses tautomeric equilibrium or locks one form.
Module 4: Visualizing the Mechanism

Understanding the "On-Column Reactor" concept is vital. The column separates species while they simultaneously try to turn into each other.

ChromatographicReactor cluster_chromatography Chromatographic Outcome T1 Tautomer A (Ret Time: t1) TS Transition State T1->TS k1 TS->T1 T2 Tautomer B (Ret Time: t2) TS->T2 k2 Outcome If Rate >> Separation: Single Peak If Rate << Separation: Split Peaks T2->TS Solvent Protic Solvent (MeOH) Solvent->TS Lowers Barrier Heat Heat (>50°C) Heat->TS Increases Rate

Figure 2: The "Chromatographic Reactor" model showing how solvent and heat influence the transition state to force peak coalescence.

Frequently Asked Questions (FAQ)

Q1: Can I just integrate both peaks and report the sum? A: Only if you have validated the "Re-injection Experiment" (Module 1). If you haven't proven they are tautomers, you might be summing an impurity. Furthermore, split peaks are notoriously difficult to integrate reproducibly. It is better to coalesce them using heat/solvent.

Q2: I cannot use Methanol because of selectivity issues. What now? A: If you are stuck with ACN, your primary lever is Temperature . Push the column to its upper thermal limit (e.g., 60°C). Alternatively, try a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl), which may preferentially stabilize one tautomer over the other via


 interactions.

Q3: Will preparative purification be affected? A: Yes. In Prep HPLC, we often run at room temperature. You may see split peaks.[1][2][3][4] However, because tautomers re-equilibrate in the collection vessel, you will recover a single chemical entity. Tip: Use the same mobile phase modifiers in Prep as in Analytical to maintain consistent elution patterns.

Q4: My peak is broad but not split. Is this tautomerism? A: Likely yes. This is the "Intermediate Exchange" regime. The rate of interconversion is roughly equal to the time it takes the molecule to traverse the column. The molecule spends half the time as Tautomer A and half as Tautomer B, resulting in a "smeared" average. The solution is the same: Heat it up or change pH.

References
  • Separation Science. (2024).[4] Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Agilent Technologies. (2014). Elevated Temperature HPLC: Principles and Applications. LCGC Asia Pacific.[5] Retrieved from [Link]

  • McCalley, D. V. (2019). Understanding and Managing Peak Shapes of Basic Solutes in Reversed-Phase HPLC. Journal of Chromatography A. (Contextual grounding on basic heterocycle analysis).

Sources

Validation & Comparative

Structural Determination of 7H-pyrrolo[2,3-c]pyridazin-4-ol Tautomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In structure-based drug design (SBDD), the precise protonation state of a lead compound defines its hydrogen bond donor/acceptor profile. For fused heterocyclic systems like 7H-pyrrolo[2,3-c]pyridazin-4-ol , tautomeric ambiguity is a critical failure mode. While often drawn as the "4-ol" (enol/lactim), experimental evidence in the solid state frequently reveals the 4-one (keto/lactam) form.

This guide provides an objective comparison of analytical techniques for resolving this tautomerism, with a specific focus on Single Crystal X-ray Diffraction (SC-XRD) as the definitive structural arbiter. We synthesize experimental protocols with bond-length analysis to provide a self-validating workflow for distinguishing the enol from the NH-lactam forms.

Part 1: The Tautomeric Landscape

The 7H-pyrrolo[2,3-c]pyridazine scaffold presents a complex tautomeric equilibrium. The "4-ol" designation is often a nomenclature convenience rather than a structural reality.

The Three Critical Forms
  • Form A (Lactim/Enol): The hydroxyl group (-OH) is present at C4. The pyridazine ring retains aromaticity.

  • Form B (Lactam N5-H): The proton transfers to N5. The C4-O bond becomes a carbonyl (C=O).

  • Form C (Lactam N6-H): Less common, but possible if N5 is substituted or sterically hindered.

Note: In the solid state, Form B (Lactam) is thermodynamically favored for most hydroxypyridazines due to the formation of robust intermolecular N-H···O=C dimers (supramolecular synthons).

Visualization: Tautomeric Equilibrium & Analysis Workflow

TautomerWorkflow cluster_0 Tautomeric Space cluster_1 Experimental Workflow Enol Enol Form (4-ol) (Aromatic OH) Keto Keto Form (4-one) (NH-Lactam) Enol->Keto Proton Transfer (Fast in Soln) Cryst Polymorph Screening (Slow Evap/Vapor Diff) Keto->Cryst Dominant Solid Form Data XRD Data Collection (Mo/Cu Source, <100K) Cryst->Data Refine Refinement & Maps (Fo-Fc Analysis) Data->Refine Validation Bond Length Check (C-O vs C=O) Refine->Validation Validation->Enol d(C-O) ~ 1.35Å Validation->Keto d(C=O) ~ 1.24Å

Figure 1: Logical flow from tautomeric equilibrium to structural validation via X-ray crystallography.

Part 2: Comparative Analysis of Analytical Methods

While SC-XRD is the focus, it is vital to understand where it stands relative to alternatives.

Table 1: Analytical Method Comparison
FeatureSingle Crystal XRD (Gold Standard)Solid-State NMR (ssNMR) Solution NMR DFT Calculation
Primary Output 3D Atom Coordinates, Bond LengthsChemical Shifts (

,

)
Chemical Shifts, NOERelative Energies (

)
Tautomer ID Definitive (via Bond Geometry)Strong (C=O vs C-OH shift)Ambiguous (Fast exchange averaging)Predictive (Gas phase ≠ Solid phase)
Sample Req. High-quality single crystal (>0.1mm)Polycrystalline powderSoluble compoundComputational resources
Resolution Atomic (<0.8 Å ideal for H-atoms)Molecular EnvironmentAverage EnvironmentTheoretical
Limitation Cannot see H-atoms clearly at low resRequires large sample massSolvent effects bias equilibriumMisses packing forces

Expert Insight: Do not rely solely on Solution NMR. The solvent (e.g., DMSO-d6 vs.


) can shift the equilibrium. SC-XRD provides the "frozen" truth of the active pharmaceutical ingredient (API) in its solid form.

Part 3: X-Ray Crystallography Protocol (The Self-Validating System)

To definitively assign the tautomer, you must generate high-redundancy data. This protocol ensures the distinction between C-OH and C=O is statistically significant.

Phase 1: Crystal Growth (Polymorph Screening)

Objective: Obtain single crystals suitable for diffraction that represent the stable thermodynamic form.

  • Solvent Selection: Use a matrix of polar protic (Methanol) and aprotic (Acetonitrile, THF) solvents.

    • Why: Protic solvents may stabilize the lactam form via H-bonding; aprotic solvents might trap the lactim if kinetically accessible.

  • Method: Slow evaporation at 4°C (to reduce thermal motion) and Vapor Diffusion (THF into Pentane).

  • Selection: Select crystals with sharp edges and uniform extinction under polarized light.

Phase 2: Data Collection

Objective: Maximize resolution to visualize electron density associated with hydrogen bonding.

  • Temperature: 100 K (Cryostream) is mandatory.

    • Causality: Cooling minimizes thermal ellipsoids, allowing more precise determination of bond lengths and potentially locating the H-atom electron density directly.

  • Resolution: Aim for 0.75 Å or better.

    • Reasoning: At >0.85 Å, the electron density of C=O and C-OH becomes difficult to distinguish solely by peak height.

Phase 3: Refinement & Difference Mapping

Objective: The "Smoking Gun" – finding the proton.

  • Initial Solve: Use Direct Methods (SHELXT) or Charge Flipping.

  • Refinement: Refine non-hydrogen atoms anisotropically.

  • The Difference Map (

    
    ): 
    
    • After refining heavy atoms, inspect the difference Fourier map around the C4-Oxygen and N5/N6 atoms.

    • Success Criteria: A positive peak (

      
      ) near N5 indicates the Lactam . A peak near Oxygen indicates the Lactim .[1]
      

Part 4: Data Interpretation & Supporting Evidence[2]

If the resolution is insufficient to see the hydrogen atom directly (common in routine datasets), you must rely on Bond Length Analysis as a proxy. This is the industry-standard validation method.

The Bond Length Rule (Geometry Validation)
Bond TypeLactam (Keto) Form Lactim (Enol) Form Significance
C4 - O 1.22 – 1.26 Å (Double Bond)1.32 – 1.35 Å (Single Bond)Critical Discriminator
C4 - N5 ~1.38 Å (Single character)~1.30 Å (Double character)Secondary Check
C - N - C Angle > 120° (N is protonated)< 118° (N is unprotonated)Tertiary Check

Data Synthesis: For 7H-pyrrolo[2,3-c]pyridazin-4-ol, if your refined structure shows a C4-O distance of 1.24 Å , the molecule is unequivocally in the Lactam (4-one) form. If the distance is 1.34 Å , it is the Lactim (4-ol) .

Supramolecular Synthons

Look for the packing motif.[2] The Lactam form almost invariably forms Centrosymmetric Dimers (


 motif) where the N-H of one molecule donates to the C=O of the other.

References

  • Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Katritzky, A. R., et al. (2010). Tautomerism in drug discovery, design, and delivery. Journal of Computer-Aided Molecular Design. Link

  • Stanovnik, B., & Tišler, M. (1984). The Chemistry of Heterocyclic Compounds, Pyridazines.[2][3] Wiley-Interscience. (Foundational text on pyridazine tautomerism).

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for small molecule organic crystal structures. (Search for scaffold: pyrrolo[2,3-c]pyridazine). Link

  • Tóth, G. (2022). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination. Crystals.[4][2][3][5][6][7] Link

Sources

Comparative Bioactivity Guide: Pyrrolo[2,3-c]pyridazine vs. Pyrrolo[2,3-d]pyrimidine

[1]

Executive Summary

This guide provides a technical comparison between the established pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) and its emerging bioisostere, pyrrolo[2,3-c]pyridazine . While pyrrolo[2,3-d]pyrimidine remains the "gold standard" ATP-mimetic in kinase inhibition (exemplified by Tofacitinib and Ruxolitinib), the pyrrolo[2,3-c]pyridazine scaffold offers distinct physicochemical advantages, particularly in aqueous solubility and metabolic stability . However, this structural modification alters hydrogen bond vector alignment, which can either enhance selectivity or introduce electrostatic repulsion depending on the specific kinase binding pocket (e.g., AAK1 vs. HPK1).

Structural & Physicochemical Analysis[2]

The fundamental difference lies in the arrangement of nitrogen atoms within the fused 6,5-ring system. This "nitrogen walk" significantly impacts the electronic distribution and dipole moment of the molecule.

Scaffold Architecture
  • Pyrrolo[2,3-d]pyrimidine: Mimics the purine core of Adenosine Triphosphate (ATP). It presents a hydrogen bond acceptor (N3) and donor (NH7) geometry that perfectly complements the "hinge region" of most kinases.

  • Pyrrolo[2,3-c]pyridazine: Introduces a pyridazine ring (1,2-diazine) fused to the pyrrole. The adjacent nitrogens create a different electrostatic surface potential, often increasing polarity (lower cLogP) and altering metabolic soft spots.

Visualization of Core Differences

The following diagram illustrates the atomic numbering and hydrogen bond acceptor/donor vectors.

ScaffoldComparisoncluster_0Gold Standard: Pyrrolo[2,3-d]pyrimidinecluster_1Challenger: Pyrrolo[2,3-c]pyridazinenode_dPyrrolo[2,3-d]pyrimidine(7-Deazapurine)Key Feature: ATP Mimicryprop_d1H-Bond Acceptor (N1/N3)node_d->prop_d1prop_d2High Lipophilicitynode_d->prop_d2prop_c1Adjacent Nitrogens (N1-N2)prop_d1->prop_c1Altered H-Bond Vectorprop_c2Lower cLogP (Higher Polarity)prop_d2->prop_c2Optimization Goalnode_cPyrrolo[2,3-c]pyridazine(Azaindole Isostere)Key Feature: Solubility & IP Spacenode_c->prop_c1node_c->prop_c2

Caption: Structural divergence between the ATP-mimetic [2,3-d] scaffold and the solubility-enhancing [2,3-c] scaffold.

Bioactivity & Kinase Selectivity Profile[3][4][5][6][7][8][9]

The "Hinge Binder" Effect

In the [2,3-d]pyrimidine scaffold, the N1 and N3 atoms typically interact with the backbone amide NH and carbonyl of the kinase hinge region. Switching to [2,3-c]pyridazine moves the nitrogen acceptor.

  • Positive Outcome (HPK1 Inhibitors): In Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, the [2,3-c]pyridazine scaffold has been successfully employed to maintain potency while improving drug-like properties (DMPK), showing IC50 values < 100 nM.

  • Negative Outcome (AAK1 Inhibitors): In Adaptor Protein-2 Associated Kinase 1 (AAK1), shifting from a pyridine-based scaffold to [2,3-c]pyridazine resulted in a 1000-fold loss of affinity .

    • Mechanistic Cause:[1][2] Electrostatic repulsion between the lone pair of the additional nitrogen (N2 of pyridazine) and the carbonyl oxygen of the kinase residue Cys129.

Comparative Data Summary

The table below summarizes the trade-offs observed in structure-activity relationship (SAR) studies.

FeaturePyrrolo[2,3-d]pyrimidinePyrrolo[2,3-c]pyridazineImpact of Switching
Primary Target Class JAK, EGFR, BTKHPK1, AAK1, Novel KinasesScaffold Hopping
Binding Mode Canonical ATP mimic (Adenine-like)Modified Hinge BinderAltered selectivity profile
Solubility (Aq) Low to ModerateHigh Improved formulation options
Metabolic Stability Susceptible to oxidation at C2Variable; Pyridazine ring is electron-deficientPotential for longer

Synthetic Access High (Commercial precursors)Moderate (Requires cyclization)Novel IP generation

Experimental Protocols

Protocol: Synthesis of Pyrrolo[2,3-c]pyridazine Core

Rationale: Unlike the commercially abundant [2,3-d]pyrimidine, the [2,3-c] core often requires de novo synthesis. This protocol utilizes a reductive ring closure strategy.[3]

  • Starting Material: Begin with 3-chloro-6-phenylpyridazine-4-carbonitrile .

  • Condensation: React with ethyl glycinate hydrochloride in DMF in the presence of

    
     (Base) at 80°C for 4 hours.
    
  • Cyclization: Treat the resulting intermediate with sodium ethoxide (NaOEt) in ethanol.

    • Mechanism:[4][1][2] The ethoxide triggers a Thorpe-Ziegler cyclization attacking the nitrile group.

  • Purification: Acidify to precipitate the ester derivative of pyrrolo[2,3-c]pyridazine .

  • Decarboxylation (Optional): Saponify and decarboxylate if the C3-unsubstituted core is required.

Protocol: Comparative Kinase Assay (ADP-Glo)

Rationale: This assay is preferred over FRET for this comparison because it directly measures ATP-to-ADP conversion, avoiding artifacts from fluorophore quenching often seen with nitrogen-dense heterocycles.

Reagents:

  • Kinase (e.g., JAK3 or HPK1)

  • Substrate (Poly Glu:Tyr 4:1)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)

Workflow:

  • Compound Prep: Dissolve compounds in 100% DMSO. Dilute to 4x working concentration (max 1% DMSO final).

  • Enzyme Reaction:

    • Add 2 µL Kinase solution to 384-well plate.

    • Add 1 µL Compound. Incubate 10 min at RT (allows for slow-binding kinetics detection).

    • Add 2 µL ATP/Substrate mix.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.

Workflow Visualization

ExperimentalWorkflowcluster_synthesisPhase 1: Synthesiscluster_assayPhase 2: Bioactivity Evaluation (ADP-Glo)startStart: Scaffold Selectionstep1Precursor: 3-chloropyridazine derivativestart->step1step2Cyclization (Thorpe-Ziegler)step1->step2step3Purification (HPLC >95%)step2->step3assay1Incubate Kinase + Compound(Check for aggregation)step3->assay1assay2Add ATP/Substrateassay1->assay2assay3Luminescence Readoutassay2->assay3decisionSelectivity Check:Is IC50 < 100nM?assay3->decisionLead OptimizationLead Optimizationdecision->Lead OptimizationYesCheck Hinge RepulsionCheck Hinge Repulsiondecision->Check Hinge RepulsionNo (Potential steric/electrostatic clash)

Caption: Integrated workflow for synthesizing and validating pyrrolo[2,3-c]pyridazine analogs.

References

  • Verstraeten, K., et al. (2025). Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds. PMC. Link

  • Geies, A. A., et al. (1999). Studies on pyridazine derivatives: Synthesis of pyrrolo[2,3-c]pyridazine and related compounds. Journal of Chemical Research. Link

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds. Link

  • Wang, Y., et al. (2025).[5][6] Updated patent review for hematopoietic progenitor kinase (HPK1) inhibitors and degraders. Expert Opinion on Therapeutic Patents. Link

The Pyrrolopyridazine Scaffold: A Comparative Guide to the Structure-Activity Relationship of its Isomers in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The realm of medicinal chemistry is in a perpetual quest for "privileged structures" – molecular scaffolds that can be systematically modified to interact with a wide range of biological targets. The pyrrolopyridazine core and its isomers have emerged as one such promising scaffold, particularly in the highly competitive field of kinase inhibitor development. Their structural resemblance to the adenine core of ATP allows them to effectively compete for the kinase hinge region, a critical component of the ATP-binding pocket.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various pyrrolopyridazine isomers. We will delve into how subtle changes in the arrangement of nitrogen atoms and the fusion of the pyrrole and pyridazine rings influence their potency, selectivity, and overall pharmacological profile as kinase inhibitors. This analysis is grounded in experimental data from peer-reviewed studies and aims to provide researchers, scientists, and drug development professionals with actionable insights for their own discovery programs.

Comparative Structure-Activity Relationship of Pyrrolopyridazine Isomers as Kinase Inhibitors

The positioning of the nitrogen atoms within the bicyclic pyrrolopyridazine system dictates the vectoral projection of substituents and the hydrogen bonding patterns with the target protein, leading to distinct SAR profiles for each isomer. Here, we compare the SAR of several key isomers that have been explored as kinase inhibitors.

The Pyrrolo[1,2-b]pyridazine Scaffold

The pyrrolo[1,2-b]pyridazine scaffold has been extensively investigated for its therapeutic potential, with numerous derivatives showing promise as anticancer and anti-inflammatory agents.[1] Its unique electronic and steric properties make it a versatile starting point for the design of potent and selective kinase inhibitors.

The mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade often dysregulated in cancer. Pyrrolo[1,2-b]pyridazines have been identified as potent MEK inhibitors.[2][3] A key SAR finding for this class is that optimal activity is achieved with the incorporation of a 4-phenoxyaniline substituent at the C4 position and an acylated amine at the C6 position.[2][3]

Overexpression of human epidermal growth factor receptor 2 (HER-2) is a key driver in a significant portion of breast cancers. A series of novel pyrrolopyridazine derivatives have been developed as HER-2 inhibitors, with some compounds demonstrating low nanomolar potency. For instance, compound 7d from one study was identified as a potent HER-2 inhibitor with an IC50 of 4 nM.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Bioisosteric Isomer

While technically a pyrrolopyrimidine, the pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine and is often considered alongside pyrrolopyridazines in medicinal chemistry due to its similar biological applications.[4][5] This scaffold has proven to be particularly fruitful in the development of inhibitors for the Aurora kinase family, which are key regulators of mitosis and are attractive targets for cancer therapy.

A class of 2-amino-pyrrolo[2,3-d]pyrimidines has been identified as potent Aurora-A kinase inhibitors.[6][7] The SAR for this series is well-defined, with specific substitutions at the 4 and 5 positions of the pyrimidine ring being critical for activity. One study culminated in the discovery of compound 30 , a potent Aurora-A inhibitor with an IC50 of 0.008 µM.[6][7] This compound also showed significant anti-proliferative activity against several tumor cell lines.[6][7]

Other Pyrrolopyridazine Isomers

Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been investigated as neuropeptide Y5 receptor antagonists. While not directly kinase inhibitors, the SAR studies on this scaffold provide valuable insights into the types of substitutions that are well-tolerated by this ring system.

This isomer has been explored for its anti-inflammatory and anticancer properties. Some derivatives have been shown to inhibit cyclin-dependent kinase 1 (CDK1)/cyclin B.[7] This suggests that the pyrrolo[3,4-d]pyridazinone core is a viable starting point for the development of CDK inhibitors.

Head-to-Head Comparison and Key Takeaways

To facilitate a direct comparison, the following table summarizes the kinase inhibitory activities of representative compounds from different pyrrolopyridazine isomer classes.

Isomer ScaffoldRepresentative CompoundTarget Kinase(s)IC50 (nM)Key SAR Features
Pyrrolo[1,2-b]pyridazine Compound 7d HER-24Specific substitutions at C4 and C6 are crucial for potent HER-2 inhibition.
Pyrrolo[2,3-d]pyrimidine Compound 30 Aurora-A8A 2-amino group is a key feature for potent Aurora-A inhibition.
Pyrrolo[3,4-d]pyridazinone -CDK1/Cyclin B-The pyridazinone moiety offers a unique hydrogen bonding pattern for CDK inhibition.

Key Takeaways:

  • The pyrrolo[2,3-d]pyrimidine scaffold has demonstrated exceptional potency against Aurora kinases, with the 2-amino substituent playing a pivotal role in achieving this activity.

  • The pyrrolo[1,2-b]pyridazine core is a versatile platform for targeting receptor tyrosine kinases like HER-2, with substitutions at the C4 and C6 positions being critical for high affinity.

  • The pyrrolo[3,4-d]pyridazinone isomer shows promise for the development of CDK inhibitors, although more extensive SAR studies are needed to fully realize its potential.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (Aurora Kinase A)

This protocol describes a common method for determining the in vitro potency of a compound against Aurora kinase A using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human Aurora kinase A

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Enzyme and Substrate/ATP Mixture Preparation: Dilute the Aurora kinase A enzyme and the substrate/ATP mixture in kinase buffer to the desired concentrations.

  • Assay Plate Setup: Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the diluted Aurora kinase A to each well.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTS Assay)

This protocol outlines a colorimetric method to assess the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Add the diluted compounds to the wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a dose-response curve.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Aurora Kinase Signaling in Mitosis

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Pyrrolopyrimidine_Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Compound 30) Pyrrolopyrimidine_Inhibitor->Aurora_A Inhibition

Caption: The role of Aurora A and B kinases in the cell cycle and the inhibitory action of pyrrolo[2,3-d]pyrimidine compounds.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow Start Compound Synthesis (Pyrrolopyridazine Isomers) Biochemical_Assay In Vitro Kinase Assay (e.g., Aurora Kinase) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTS Assay) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the evaluation and optimization of pyrrolopyridazine-based kinase inhibitors.

References

  • Moriarty, K., Koblish, H., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Moriarty, K. J., Koblish, H. K., Garrabrant, T., Maisuria, J., Khalil, E., Ali, F., Petrounia, I. P., Crysler, C. S., Maroney, A. C., Johnson, D. L., & Galemmo, R. A. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(22), 5778–5783. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences.
  • (2006). Pyrrolopyridazine MEK inhibitors. Bioorganic & medicinal chemistry letters. [Link]

  • (n.d.). Pyrrolopyridazine MEK inhibitors | Request PDF. ResearchGate. Retrieved February 22, 2026, from [Link]

  • (2006). Pyrrolopyridazine MEK inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Tang, P. C., Feng, J., Huang, L., Xu, Z., Cheng, L., Zhang, X., Zhang, L., & Hu, B. (2009). Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 19(22), 6437–6440. [Link]

  • (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of medicinal chemistry. [Link]

  • (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules (Basel, Switzerland). [Link]

  • (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry. [Link]

  • (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic chemistry. [Link]

Sources

Publish Comparison Guide: Validating 7H-pyrrolo[2,3-c]pyridazin-4-ol for JAK Inhibition

[1]

Executive Summary & Rationale

The JAK inhibitor field is dominated by the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold.[1] While effective, this chemical space is crowded with intellectual property (IP) and can suffer from specific metabolic liabilities.[1][2]

The 7H-pyrrolo[2,3-c]pyridazin-4-ol scaffold presents a strategic "scaffold hop."[1] It retains the critical hydrogen bond donor/acceptor motifs required for ATP-hinge binding but alters the core electronic distribution and solubility profile. This guide provides the experimental roadmap to validate this scaffold as a bioisostere, focusing on synthetic feasibility, enzymatic potency, and cellular selectivity.

Scaffold Comparison: The Core Logic
FeatureStandard: Pyrrolo[2,3-d]pyrimidine Candidate: Pyrrolo[2,3-c]pyridazine Implication
Hinge Binding N7 (Donor) / N1 (Acceptor)N7 (Donor) / N1 or N2 (Acceptor)Maintains critical ATP-mimetic interaction.[1]
Electronic Character Electron-rich pyrrole fused to pyrimidine.[1]Electron-rich pyrrole fused to pyridazine (1,2-diazine).[1]Higher polarity; potential for improved solubility.[1][2]
C4 Substituent Typically Amino/Aryl (Solvent exposed).[1]4-Hydroxy/Oxo (Tautomeric).[1]The 4-OH group offers a unique handle for water-mediated binding or conversion to 4-Cl for further derivatization.
IP Status Highly congested.Less explored in kinase space.[1][2]Freedom to operate (FTO) opportunity.[1]

Structural Validation & Tautomerism

Expert Insight: The "4-ol" designation is chemically ambiguous due to tautomerism. In solution, 4-hydroxypyridazines often predominate as the 4-oxo-1,4-dihydro tautomer.[1] Understanding this is critical for docking studies and binding assays.[1][2]

  • Enol Form (4-ol): Aromatic character retained.[1] OH acts as H-bond donor/acceptor.[3]

  • Keto Form (4-oxo): Aromaticity disrupted in the pyridazine ring.[1] C=O is a strong H-bond acceptor; NH is a donor.

Validation Step: Perform ¹H-NMR in DMSO-d₆ to determine the tautomeric ratio. A shift of the ring proton >12 ppm typically indicates the NH (keto) form.[1][2]

Diagram: Structural Logic & Binding Mode

ScaffoldComparisoncluster_0Standard: Tofacitinib Corecluster_1Candidate: Target ScaffoldStd_ScaffoldPyrrolo[2,3-d]pyrimidine(7-deazapurine)Std_BindHinge Bind:N7-H (Donor) + N1 (Acceptor)Std_Scaffold->Std_BindNew_BindHinge Bind:N7-H (Donor) + N1/N2 (Acceptor)Std_Bind->New_BindScaffold HopNew_Scaffold7H-pyrrolo[2,3-c]pyridazin-4-olTautomerTautomerism:4-OH (Enol) ⇌ 4-Oxo (Keto)New_Scaffold->TautomerTautomer->New_BindBioisosteric Match

Caption: Structural comparison showing the bioisosteric relationship and tautomeric considerations for the candidate scaffold.

Experimental Protocols

To validate this scaffold, you must demonstrate: (1) It can be synthesized reliably,[1][2] (2) It binds the JAK catalytic domain, and (3) It penetrates cells to inhibit signaling.[1][2]

Protocol A: Synthesis of the Core Scaffold

Rationale: The 4-ol is often synthesized via cyclization of a pyrrole intermediate or transformation of a pyridazine precursor.[1]

  • Starting Material: 3-amino-4-methyl-1H-pyrrole-2-carboxylate.

  • Cyclization: React with formamide or triethyl orthoformate at reflux (160°C) to close the pyridazine ring.

  • Isolation: The product, 7H-pyrrolo[2,3-c]pyridazin-4-ol, typically precipitates upon cooling.[1]

  • Derivatization (Optional but Recommended): Convert 4-OH to 4-Cl using POCl₃ (reflux, 3h). This activates the position for SɴAr reactions with amines, mimicking the Tofacitinib side chain.[1][2]

Protocol B: ADP-Glo™ Kinase Assay (Biochemical Potency)

This assay measures the conversion of ATP to ADP by the kinase.[1] It is robust and less prone to fluorescence interference than FRET.[2]

Reagents:

  • Recombinant JAK1, JAK2, JAK3, and TYK2 enzymes (SignalChem).[1][2]

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.[1][2]

  • ADP-Glo™ Kinase Assay Kit (Promega).[1]

Workflow:

  • Preparation: Dilute compounds (Candidate vs. Tofacitinib control) in DMSO (10-point dose response, start 10 µM).

  • Kinase Reaction: Mix 2 µL compound + 4 µL Enzyme + 4 µL ATP/Substrate mix in 384-well white plates.

    • Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[1][2]

  • Incubation: 60 min at Room Temperature (RT).

  • Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) → Add 20 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Fit curves using non-linear regression (GraphPad Prism) to determine IC₅₀.

Protocol C: Cellular STAT Phosphorylation Assay (AlphaLISA)

Demonstrates cell permeability and functional inhibition of the JAK-STAT pathway.[1]

System: HEL cells (JAK2 driven) or PBMCs stimulated with IL-2 (JAK1/3 driven).[1]

  • Seeding: Plate 50,000 cells/well in 96-well culture plates.

  • Treatment: Treat with candidate scaffold for 1 hour (37°C).

  • Stimulation: Add Cytokine (e.g., IL-6 or GM-CSF) for 15 min to induce pSTAT3/5.[1]

  • Lysis: Remove media, lyse cells with AlphaLISA Lysis Buffer.[1][2]

  • Detection: Incubate lysate with Acceptor beads (anti-pSTAT) and Donor beads (Streptavidin-biotin-antibody) for 2 hours.[1]

  • Read: Measure Alpha signal (615 nm).

Data Presentation & Validation Criteria

When publishing your comparison, summarize the data as follows. The values below are representative targets for a successful validation campaign.

Table 1: Comparative Potency & Selectivity Targets
CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity Profile
Tofacitinib (Control) ~3.2~4.1~1.6Pan-JAK
Scaffold (4-ol) >10,000>10,000>10,000Inactive (Needs derivatization)
Scaffold (4-Amino derivative) < 50 < 100 < 50 Target: Balanced or Selective

Note: The "4-ol" parent scaffold is likely a weak inhibitor due to lack of hydrophobic filling in the ATP pocket. Validation requires derivatizing the 4-position (e.g., to a piperidinyl-amine) to see true potency.[1]

Diagram: Signaling Pathway & Assay Logic

JAK_PathwayCytokineCytokine(IL-6/IL-2)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAKsJAK1/2/3(Target)Receptor->JAKsActivationSTATSTAT ProteinJAKs->STATPhosphorylationScaffold7H-pyrrolo[2,3-c]pyridazin-4-olScaffold->JAKsInhibition (ATP Competitive)pSTATp-STAT(Active Dimer)STAT->pSTATNucleusNucleus(Gene Transcription)pSTAT->NucleusTranslocation

Caption: JAK-STAT signaling cascade illustrating the point of intervention for the candidate scaffold.[1]

References

  • Structural Basis of JAK Inhibition

    • Changelian, P. S., et al. (2003).[1][2] "Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor." Science. Link[1][2]

    • Context: Establishes the pyrrolo[2,3-d]pyrimidine binding mode (Tofacitinib).[1]

  • Scaffold Synthesis & Chemistry

    • Protected 7H-pyrrolo[2,3-c]pyridazine synthesis methods.[1][4][5] PubChem CID 11513740.[1][6] Link[1][2]

    • Mei, H., et al. (2020).[1][2] "Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines." J. Org.[1] Chem. Link[1][2]

  • Kinase Assay Protocols

    • Zegzouti, H., et al. (2009).[1][2] "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases."[1] Assay Drug Dev.[1] Technol.Link[1]

  • Related Scaffold Applications (ATR/GLS)

    • Patent WO2019014618A1.[1] "Heterocyclic inhibitors of ATR kinase." (Lists 7H-pyrrolo[2,3-c]pyridazine as a valid kinase scaffold). Link

A Comparative Benchmarking Guide to the Synthesis of 7H-pyrrolo[2,3-c]pyridazin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-c]pyridazin-4-ol scaffold is a promising heterocyclic motif in medicinal chemistry, representing a key building block for the development of novel therapeutics. Its structural similarity to purines and other biologically active fused heterocycles makes it a person of interest for targeting a range of biological targets, including protein kinases. The efficient and scalable synthesis of this core structure is paramount for enabling extensive structure-activity relationship (SAR) studies and facilitating the drug discovery pipeline.

This guide provides a comparative analysis of two plausible synthetic routes for the production of 7H-pyrrolo[2,3-c]pyridazin-4-ol, designed to inform researchers on the strategic choices available for accessing this valuable compound. The methodologies presented are grounded in established chemical principles and adapted from published syntheses of structurally related pyrrolopyridazine and pyridazine derivatives.

Route 1: Synthesis from a Pyrrole Precursor

This approach builds the pyridazinone ring onto a pre-existing, suitably functionalized pyrrole core. This is a convergent and often high-yielding strategy that allows for the early introduction of diversity elements on the pyrrole ring if desired.

Scientific Rationale and Workflow

The key transformation in this route is the construction of the pyridazinone ring by condensation of a hydrazine with a 1,2-dicarbonyl functionality or a masked equivalent on the pyrrole ring. A plausible and efficient method involves the formylation of a pyrrole-3-carboxylate, followed by cyclization with hydrazine.

Route 1 Workflow A Ethyl 2-amino-1H-pyrrole-3-carboxylate B Ethyl 2-formamido-1H-pyrrole-3-carboxylate A->B Formylation C Ethyl 2-formyl-1H-pyrrole-3-carboxylate B->C Vilsmeier-Haack Reaction D 7H-pyrrolo[2,3-c]pyridazin-4-ol C->D Hydrazine Cyclization Route 2 Workflow A 3,4-Dichloropyridazine B 3-Chloro-4-(cyanomethyl)pyridazine A->B Cyanomethylation C 3-Amino-4-(cyanomethyl)pyridazine B->C Amination D 7H-pyrrolo[2,3-c]pyridazin-4-amine C->D Intramolecular Cyclization E 7H-pyrrolo[2,3-c]pyridazin-4-ol D->E Hydrolysis

Safety Operating Guide

7H-pyrrolo[2,3-c]pyridazin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Profile & Hazard Characterization

As researchers, we often treat heterocyclic building blocks as generic "organic waste." However, 7H-pyrrolo[2,3-c]pyridazin-4-ol (CAS: 16767-40-1) presents specific chemical behaviors that dictate its disposal pathway.[1] Structurally, this compound features a fused pyrrole-pyridazine ring system with a hydroxyl group, capable of lactam-lactim tautomerism.[1] This amphoteric nature influences its solubility and reactivity with waste stream components.

Immediate Safety Directive: Treat this compound as Harmful (Acute Tox. 4) and a Severe Irritant . It is not a P-listed (acutely hazardous) RCRA waste, but it must be managed as hazardous chemical waste to prevent environmental leaching of the nitrogen-heterocycle core.[1]

Physicochemical Hazard Data
PropertySpecificationOperational Implication
Physical State Solid (Powder)High risk of inhalation; use local exhaust ventilation (fume hood).[1]
Solubility DMSO, DMF (High); Water (Low/Moderate)Do not rely on water alone for decontamination.
Reactivity Electron-rich Pyrrole RingINCOMPATIBLE with strong oxidizers (e.g., Nitric acid, Peroxides).[1] Risk of exothermic decomposition.
GHS Codes H302, H315, H319, H335Target organs: Respiratory tract, mucous membranes.[2]

Pre-Disposal Characterization (The "Stop & Check" Protocol)

Before disposing of any quantity, you must categorize the material into one of three streams. This prevents cross-contamination of waste carboys, which can lead to expensive remediation or dangerous pressure buildups.

The Waste Stream Decision Matrix Use this logic flow to determine the correct destination for your material.

WasteStream Start Start: Identify Waste Form IsSolid Is it Pure Solid? Start->IsSolid IsLiquid Is it in Solution? Start->IsLiquid SolidWaste Stream A: Solid Hazardous Waste (Incineration) IsSolid->SolidWaste Excess Reagent SolventCheck Check Solvent Type IsLiquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated No HaloWaste Stream B: Halogenated Liquid Waste Halogenated->HaloWaste NonHaloWaste Stream C: Non-Halogenated Liquid Waste (High BTU Fuel Blending) NonHalogenated->NonHaloWaste

Figure 1: Decision matrix for segregating 7H-pyrrolo[2,3-c]pyridazin-4-ol waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocols

Stream A: Solid Waste (Pure Compound)

Applicability: Expired reagent, spilled solids, or synthesis yield.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.

  • Transfer: Transfer the solid inside a fume hood. Avoid generating dust.[3][4][5][6]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "7H-pyrrolo[2,3-c]pyridazin-4-ol" (Do not use abbreviations).[1]

    • Hazard Checkboxes: Toxic, Irritant.[2]

  • Disposal Path: This stream is destined for High-Temperature Incineration .[1] The nitrogen content requires complete oxidation to prevent the formation of persistent environmental pollutants.

Stream B & C: Liquid Waste (Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, or dissolved reagent.

  • Segregation (Critical):

    • Stream B (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream C (Non-Halogenated): If dissolved in Methanol, DMSO, DMF, or Acetone.

    • Why? Non-halogenated waste is often used for fuel blending (energy recovery), whereas halogenated waste requires specific scrubbing to remove acid gases (HCl) during incineration.

  • pH Check: Ensure the solution pH is between 5 and 9. If the reaction involved strong acids/bases, neutralize carefully before adding to the waste carboy to prevent heat generation in the drum.

  • Precipitation Watch: If the compound precipitates in the waste container (common when DMSO solutions hit water-based waste), it creates sludge. Recommendation: Dilute DMSO solutions with Methanol before disposal to maintain solubility.

Stream D: Contaminated Debris

Applicability: Gloves, weighing boats, paper towels.

  • Bagging: Place all solid debris into a clear, 6-mil polyethylene bag.

  • Sealing: Goose-neck seal the bag (twist and tape).

  • Classification: Dispose of as "Solid Hazardous Waste Debris." Do not throw in regular trash.

Container Decontamination: The "Triple Rinse" Validation

Empty containers are a regulatory gray area.[7] To classify a container as "RCRA Empty" (40 CFR 261.[8][9]7) and legally dispose of it, you must remove all "pourable" residue. Because 7H-pyrrolo[2,3-c]pyridazin-4-ol has limited water solubility, a water rinse is insufficient .[1]

The Solvation-Rinse Protocol

  • Solvent Selection: Use Methanol or Acetone . These are excellent solvents for this heterocycle and are compatible with standard organic waste streams.

  • Volume: Use 10% of the container's volume for each rinse.

  • Agitation: Cap and shake vigorously for 30 seconds to ensure the solvent hits all interior surfaces (especially the neck).

TripleRinse Start Empty Container Rinse1 Rinse 1: Methanol (Dissolve Residue) Start->Rinse1 Waste1 Pour into Org. Waste Rinse1->Waste1 Rinse2 Rinse 2: Methanol (Capture Trace) Waste1->Rinse2 Waste2 Pour into Org. Waste Rinse2->Waste2 Rinse3 Rinse 3: Water (Final Polish) Waste2->Rinse3 Check Visual Check: No Crystals? Rinse3->Check Check->Rinse1 Dirty Deface Deface Label & Recycle/Trash Check->Deface Clean

Figure 2: The Triple Rinse workflow ensures compliance with EPA "RCRA Empty" regulations.[1] Note the use of organic solvent for the first two rinses due to the compound's lipophilicity.

Emergency Spill Response

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant (H335).[3] Clear the immediate area.[4][6]

  • PPE Upgrade: Wear double nitrile gloves and an N95 (or P100) respirator if dust is visible in the air.

  • Dry Clean-Up: Do not wet the powder initially (this spreads the contamination). Use a scoop or dustpan to collect the bulk solid.

  • Wet Wipe: Once bulk is removed, wipe the surface with a Methanol-soaked pad, followed by a soap-and-water wash.[1]

  • Disposal: All cleanup materials go into Stream D (Contaminated Debris) .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11513740, 7H-Pyrrolo[2,3-c]pyridazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). RCRA Empty Container Rules (40 CFR 261.7). Retrieved from [Link][1][4][6][7][8][9][10]

  • National Academies of Sciences, Engineering, and Medicine (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link][1]

Sources

A Researcher's Guide to the Safe Handling of 7H-pyrrolo[2,3-c]pyridazin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7H-pyrrolo[2,3-c]pyridazin-4-ol. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical structures.

I. Hazard Assessment and Engineering Controls

Given the anticipated hazards, all work with 7H-pyrrolo[2,3-c]pyridazin-4-ol, particularly when handling the solid form, should be conducted in a well-ventilated laboratory.[4] A certified chemical fume hood is mandatory to minimize the risk of inhalation.[3]

Engineering Controls:

  • Primary: Certified Chemical Fume Hood.

  • Secondary: General laboratory ventilation.

II. Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is critical to prevent exposure through dermal contact, inhalation, or accidental ingestion. The following table outlines the recommended PPE for handling 7H-pyrrolo[2,3-c]pyridazin-4-ol.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Chemical safety goggles and a face shield.[5][6][7]Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection during procedures with a higher risk of splashing.[6][7]
Hand Chemical-resistant gloves (e.g., Nitrile).[6][8]Double-gloving is recommended, especially during weighing and transfer operations.[7] Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contamination is suspected.[9]
Body A flame-resistant lab coat, fully buttoned.[6]Protects against skin contact and contamination of personal clothing.
Respiratory NIOSH-approved respirator (e.g., N95 or higher).[6][8]Required when handling the powder outside of a fume hood or when there is a potential for aerosolization.
Footwear Closed-toe shoes.[6]Protects feet from spills and falling objects.

Decision Flowchart for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 7H-pyrrolo[2,3-c]pyridazin-4-ol.

PPE_Selection PPE Selection for 7H-pyrrolo[2,3-c]pyridazin-4-ol start Start: Assess the Planned Procedure is_solid Is the compound in solid form? start->is_solid in_fume_hood Will the procedure be conducted entirely within a certified chemical fume hood? is_solid->in_fume_hood Yes is_solution Is the compound in solution? is_solid->is_solution No ppe_solid_fume_hood Recommended PPE: - Safety Goggles - Nitrile Gloves (double pair) - Lab Coat - Closed-toe Shoes in_fume_hood->ppe_solid_fume_hood Yes ppe_solid_outside_hood Mandatory PPE: - Safety Goggles - Face Shield - Nitrile Gloves (double pair) - Lab Coat - N95 Respirator - Closed-toe Shoes in_fume_hood->ppe_solid_outside_hood No high_splash_risk Is there a high risk of splashing (e.g., vortexing, sonicating)? is_solution->high_splash_risk Yes ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves (single pair) - Lab Coat - Closed-toe Shoes high_splash_risk->ppe_base No ppe_solution_splash Enhanced PPE: - Safety Goggles - Face Shield - Nitrile Gloves (double pair) - Lab Coat - Closed-toe Shoes high_splash_risk->ppe_solution_splash Yes

Caption: PPE selection workflow for 7H-pyrrolo[2,3-c]pyridazin-4-ol.

III. Operational and Disposal Plans

A. Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure the work area, particularly the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as determined by your risk assessment.

  • Weighing and Transfer:

    • Conduct all weighing and transfer of the solid compound within a chemical fume hood to minimize inhalation exposure.[3]

    • Use a disposable weighing boat or paper.

    • Handle the compound gently to avoid creating dust.[2]

    • If transferring a solution, use appropriate glassware and a funnel to prevent spills.

  • In Case of a Spill:

    • Alert others in the vicinity.

    • For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[10]

    • Place the contaminated absorbent material into a sealed container for proper disposal.[10]

    • Clean the spill area with an appropriate solvent, followed by soap and water.

    • For a large spill, evacuate the area and follow your institution's emergency procedures.

  • Post-Handling:

    • Clean all non-disposable equipment thoroughly.

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.[11][12]

B. Waste Disposal

  • Solid Waste: All solid waste contaminated with 7H-pyrrolo[2,3-c]pyridazin-4-ol (e.g., weighing boats, contaminated gloves, absorbent materials) must be collected in a clearly labeled, sealed hazardous waste container.[10][11][13]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[13]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[10]

IV. First Aid Measures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[11]

References

  • 7H-Pyrrolo(2,3-c)pyridazine | C6H5N3 | CID 11513740 - PubChem. Available from: [Link]

  • Personal Protective Equipment | US EPA. Available from: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available from: [Link]

  • Chemical Safety: Personal Protective Equipment. Available from: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • CAUTION / PRECAUCION - BRANDT.co. Available from: [Link]

  • Safety Data Sheet. Available from: [Link]

  • US20170233397A1 - Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds - Google Patents.
  • Safety data sheet - Carl ROTH. Available from: [Link]

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds - ChemRxiv. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-pyrrolo[2,3-c]pyridazin-4-ol
Reactant of Route 2
7H-pyrrolo[2,3-c]pyridazin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.